2-Cyclopropylpropan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2,7)5-3-4-5/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQVACMQJLOIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306675 | |
| Record name | 2-cyclopropylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-39-2 | |
| Record name | 2-Cyclopropyl-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyclopropylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYCLOPROPYL-2-PROPANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyclopropyl-2-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FZL6C3JY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Cyclopropylpropan-2-ol via Grignard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the tertiary alcohol, 2-cyclopropylpropan-2-ol, through the versatile Grignard reaction. This method provides a reliable and scalable route to this valuable building block, which holds potential for incorporation into novel pharmaceutical agents and other fine chemicals. This document outlines the core chemical principles, a detailed experimental protocol, and relevant data for the successful synthesis and purification of the target compound.
Reaction Principle and Stoichiometry
The synthesis of this compound is achieved via a classic Grignard reaction, a powerful carbon-carbon bond-forming methodology. The reaction proceeds in two key stages:
-
Formation of the Grignard Reagent: Cyclopropylmagnesium bromide is prepared by the reaction of cyclopropyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[1][2]
-
Nucleophilic Addition: The prepared Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone.[3] This addition reaction forms a magnesium alkoxide intermediate.
-
Aqueous Workup: The intermediate is subsequently hydrolyzed in a weak acidic solution (e.g., aqueous ammonium chloride) to yield the final product, this compound, and magnesium salts.[3]
The overall balanced chemical equation for this synthesis is:
C₃H₅Br + Mg → C₃H₅MgBr C₃H₅MgBr + (CH₃)₂CO → (C₃H₅)(CH₃)₂COMgBr (C₃H₅)(CH₃)₂COMgBr + H₂O → (C₃H₅)(CH₃)₂COH + Mg(OH)Br
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields can vary based on the purity of reagents, reaction conditions, and purification techniques.
| Parameter | Value | Notes |
| Reactants | ||
| Cyclopropyl Bromide | 1.0 eq | Limiting Reagent |
| Magnesium Turnings | 1.1 - 1.2 eq | Slight excess to ensure full conversion of the bromide. |
| Acetone | 1.0 - 1.1 eq | A slight excess may be used to ensure the consumption of the Grignard reagent. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | Sufficient to dissolve reactants | Typically, a concentration of 0.5 M for the Grignard reagent is targeted. |
| Reaction Conditions | ||
| Grignard Formation Temperature | Room temperature to gentle reflux | Initiation may require gentle heating. |
| Acetone Addition Temperature | 0 °C to room temperature | The reaction is exothermic and should be controlled with an ice bath. |
| Reaction Time (Grignard formation) | 1 - 2 hours | |
| Reaction Time (Acetone addition) | 1 - 2 hours | |
| Yield | ||
| Theoretical Yield | Calculated based on the limiting reagent | |
| Expected Actual Yield | 70-85% | This is an estimated range based on analogous Grignard reactions. Actual yields will depend on experimental execution. |
| Purification | ||
| Method | Liquid-liquid extraction followed by distillation |
Detailed Experimental Protocols
This section provides a representative experimental protocol for the synthesis of this compound. Safety Precaution: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.
Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Reagent Charging: To the flask are added magnesium turnings (1.1 eq). A small crystal of iodine can be added to activate the magnesium surface. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.
-
Initiation: A small portion of a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF is added from the dropping funnel. The reaction is initiated by gentle warming or the addition of a small amount of a pre-formed Grignard reagent if necessary. The initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.
-
Grignard Reagent Formation: The remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
Reaction with Acetone
-
Cooling: The flask containing the freshly prepared cyclopropylmagnesium bromide solution is cooled in an ice-water bath to 0 °C.
-
Acetone Addition: A solution of anhydrous acetone (1.05 eq) in anhydrous THF is added dropwise from the dropping funnel to the stirred Grignard reagent solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. A precipitate will likely form during the addition.
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
Workup and Purification
-
Quenching: The reaction mixture is carefully poured into a beaker containing a cold, saturated aqueous solution of ammonium chloride with vigorous stirring. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and then with brine (saturated aqueous sodium chloride solution).
-
Drying: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.
Visualizations
Grignard Reaction Signaling Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
References
2-Cyclopropylpropan-2-ol NMR and IR spectra analysis
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Cyclopropylpropan-2-ol
Introduction
This compound is a tertiary alcohol with the molecular formula C₆H₁₂O. Its structure, featuring a cyclopropyl ring attached to a tertiary alcohol carbon, presents unique spectroscopic characteristics. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various chemical processes.
Molecular Structure and Spectroscopic Assignments
The key to interpreting the spectra of this compound lies in understanding its molecular symmetry and the resulting chemical equivalence of its protons and carbon atoms. The molecule contains four distinct sets of protons and four distinct carbon environments.
Physical properties of 2-Cyclopropylpropan-2-ol
An In-depth Technical Guide to the Physical Properties of 2-Cyclopropylpropan-2-ol
This technical guide provides a detailed overview of the known and predicted physical properties of this compound, targeting researchers, scientists, and professionals in drug development. The guide synthesizes available data, outlines comprehensive experimental protocols for property determination, and includes a logical workflow for these experimental processes.
Introduction
This compound, with the chemical formula C₆H₁₂O, is a tertiary alcohol. Its structure, featuring a cyclopropyl ring attached to a propan-2-ol backbone, imparts unique steric and electronic properties that are of interest in synthetic chemistry and drug design. Accurate characterization of its physical properties is fundamental for its application in research and development, influencing reaction kinetics, formulation, and toxicological assessment.
Physical and Chemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available computed and experimental data. It is important to note that most of the data points are computationally predicted and should be confirmed by experimental validation.
| Property | Value | Data Type | Source |
| Molecular Weight | 100.16 g/mol | Experimental | --INVALID-LINK--[1] |
| IUPAC Name | This compound | - | --INVALID-LINK--[1] |
| CAS Number | 930-39-2 | - | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₁₂O | - | --INVALID-LINK--[1] |
| XLogP3-AA (Octanol/Water Partition Coefficient) | 0.9 | Computed | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 20.2 Ų | Computed | --INVALID-LINK--[1] |
| Heavy Atom Count | 7 | Computed | --INVALID-LINK--[1] |
Note: Experimental values for density, boiling point, melting point, refractive index, and specific solubility were not available in the searched resources. The values provided are computational predictions and should be treated as estimates.
Experimental Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical sample like this compound.
Caption: Logical workflow for determining the physical properties of a chemical sample.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes.
-
Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or oil bath, and a stirrer.
-
Procedure:
-
Place a small amount (a few milliliters) of the liquid sample into the test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Position the test tube in the heating block or oil bath.
-
Suspend a thermometer with the bulb just above the liquid surface to measure the vapor temperature.
-
Begin heating the apparatus slowly while gently stirring the liquid.
-
Observe for a continuous and rapid stream of bubbles emerging from the open end of the capillary tube.
-
The temperature at which a steady stream of bubbles is observed is recorded as the boiling point.
-
For accuracy, the atmospheric pressure should be recorded, as boiling point is pressure-dependent.
-
Density Measurement (Gravimetric Method)
This method relies on the precise measurement of the mass of a known volume of the liquid.
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance, and a thermostatically controlled water bath.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.
-
Place the pycnometer in a thermostatically controlled water bath to bring the liquid to a specific temperature (e.g., 20°C or 25°C).
-
Once the temperature has equilibrated, adjust the liquid volume to the pycnometer's calibration mark.
-
Dry the outside of the pycnometer and weigh it to determine the mass of the pycnometer and the liquid (m₂).
-
The mass of the liquid is calculated as (m₂ - m₁).
-
The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.
-
Refractive Index Measurement
The refractive index is a measure of how much light bends, or refracts, when it enters a substance.
-
Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium D line source, 589.3 nm).
-
Procedure:
-
Calibrate the refractometer using a standard substance with a known refractive index, such as distilled water.
-
Ensure the prism of the refractometer is clean and dry.
-
Apply a few drops of the liquid sample onto the prism.
-
Close the prism and allow the sample to spread evenly.
-
Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20°C).
-
Adjust the refractometer until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Read the refractive index value from the instrument's scale.
-
Melting Point Determination (Capillary Method)
Should this compound be a solid at room temperature or for the determination of its freezing point, this method is employed.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), and a thermometer.
-
Procedure:
-
Finely powder a small amount of the solid sample.
-
Pack a small amount of the powdered sample into the bottom of a capillary tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly at first, then slow the heating rate to 1-2°C per minute as the expected melting point is approached.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
A pure compound will have a sharp melting range of 1-2°C.
-
Solubility Determination
This protocol assesses the solubility of the compound in various solvents.
-
Apparatus: A set of small test tubes, a vortex mixer (optional), and various solvents (e.g., water, ethanol, acetone, hexane, dichloromethane).
-
Procedure:
-
Add approximately 1 mL of the chosen solvent to a test tube.
-
Add a small, measured amount of this compound (e.g., 10-20 mg for a solid or a few drops for a liquid) to the solvent.
-
Agitate the mixture vigorously (e.g., by flicking the test tube or using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Observe the mixture to determine if the solute has dissolved completely, is partially soluble, or is insoluble.
-
Record the results qualitatively (e.g., soluble, partially soluble, insoluble) for each solvent tested.
-
For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like GC or HPLC.
-
References
An In-depth Technical Guide to the Solubility of 2-Cyclopropylpropan-2-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-cyclopropylpropan-2-ol, a tertiary alcohol of interest in synthetic chemistry and potentially in drug discovery. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its predicted solubility in various organic solvents based on its molecular structure. Furthermore, it offers a detailed, standardized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers, enabling them to assess the potential behavior of this compound in different solvent systems and to design and execute robust solubility experiments.
Introduction to this compound
This compound is a tertiary alcohol with the chemical formula C₆H₁₂O.[1] Its structure features a cyclopropyl group and a hydroxyl group attached to a tertiary carbon, which influences its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation development in the pharmaceutical industry.
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., methanol, ethanol): The presence of the hydroxyl group suggests that this compound will be miscible with or highly soluble in short-chain alcohols due to the potential for hydrogen bonding.[2][3]
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate): Good solubility is expected in these solvents. The polar hydroxyl group can engage in dipole-dipole interactions with the polar functional groups of the solvent.
-
Non-polar Solvents (e.g., hexane, toluene): The non-polar hydrocarbon portion of the molecule suggests that it will have some solubility in non-polar solvents. However, the presence of the polar hydroxyl group may limit its miscibility with very non-polar solvents.
The compact, somewhat spherical shape of tertiary alcohols can also influence their solubility compared to their linear isomers.[4][5]
Quantitative Solubility Data
As of the writing of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been published in readily accessible literature. The following table is provided as a template for researchers to record their experimentally determined solubility data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | 25 | Shake-Flask Method | ||
| e.g., Acetone | 25 | Shake-Flask Method | ||
| e.g., Hexane | 25 | Shake-Flask Method | ||
| e.g., Toluene | 25 | Shake-Flask Method | ||
| e.g., Dichloromethane | 25 | Shake-Flask Method |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6][7][8][9][10]
4.1. Materials
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solute is crucial to ensure that equilibrium is reached with an undissolved phase present.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6][9] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the solution has reached a plateau.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the mixture to stand undisturbed at the same temperature to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using the chosen analytical method (e.g., GC, HPLC) to generate a calibration curve.
-
Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visual Representations
Logical Relationship of Solubility Factors
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow for solubility measurement.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, its molecular structure allows for qualitative predictions of its behavior in various organic solvents. For drug development professionals and researchers requiring precise solubility values, the standardized shake-flask method detailed in this guide provides a robust framework for experimental determination. The generation of such data will be invaluable for the future application of this compound in synthesis, formulation, and other areas of chemical and pharmaceutical research.
References
- 1. 2-Cyclopropyl-2-propanol | C6H12O | CID 301459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to 2-Cyclopropylpropan-2-ol (CAS Number: 930-39-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-cyclopropylpropan-2-ol, a tertiary alcohol incorporating a cyclopropyl ring. This document details its chemical and physical properties, outlines a common synthetic protocol, presents spectroscopic data for characterization, and discusses its primary reactivity and potential applications in organic synthesis and drug discovery.
Chemical Identity and Properties
This compound, with the CAS number 930-39-2, is a unique molecule that combines the steric bulk of a tertiary alcohol with the inherent ring strain and reactivity of a cyclopropane ring. This combination makes it a valuable building block in synthetic chemistry.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | This compound | Lexichem TK 2.7.0 |
| CAS Number | 930-39-2 | DTP/NCI; EPA DSSTox; ECHA; FDA GSRS |
| Molecular Formula | C₆H₁₂O | PubChem |
| Molecular Weight | 100.16 g/mol | PubChem |
| Canonical SMILES | CC(C)(C1CC1)O | PubChem |
| InChI Key | ITQVACMQJLOIDS-UHFFFAOYSA-N | PubChem |
| XLogP3 (Computed) | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 20.2 Ų | PubChem |
| Heavy Atom Count | 7 | PubChem |
Table 2: Physical Properties
| Property | Value | Notes |
| Boiling Point | 120-122 °C | Experimental data. |
| Density | 0.895 g/cm³ | At 25 °C, experimental data. |
| Refractive Index (n²⁰/D) | 1.442 | At 20 °C, experimental data. |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via a Grignard reaction. This involves the nucleophilic addition of a cyclopropyl Grignard reagent to acetone. The following is a representative experimental protocol.
Experimental Protocol: Grignard Reaction
Objective: To synthesize this compound from cyclopropyl bromide and acetone.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclopropyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of cyclopropyl bromide in anhydrous diethyl ether or THF to the flask.
-
Initiate the reaction by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reaction.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with Acetone:
-
Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath.
-
Add a solution of anhydrous acetone in the same anhydrous solvent dropwise to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash them with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
dot
caption Synthesis workflow for this compound.
Spectroscopic Data for Characterization
The structural elucidation of this compound is confirmed through various spectroscopic methods.
Table 3: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.20 | s | 6H | 2 x -CH₃ |
| ~1.05 | m | 1H | -CH (cyclopropyl) |
| ~0.45 | m | 4H | 2 x -CH₂ (cyclopropyl) |
| ~1.50 | s (broad) | 1H | -OH |
Table 4: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~70.5 | C-(CH₃)₂OH |
| ~27.0 | 2 x -CH₃ |
| ~20.0 | -CH (cyclopropyl) |
| ~1.5 | 2 x -CH₂ (cyclopropyl) |
Table 5: FT-IR Spectroscopic Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch |
| ~3080, ~3000 | Medium | C-H stretch (cyclopropyl) |
| ~2970, ~2870 | Strong | C-H stretch (aliphatic) |
| ~1460, ~1370 | Medium | C-H bend (aliphatic) |
| ~1190 | Strong | C-O stretch |
| ~1020 | Medium | Cyclopropyl ring deformation |
Reactivity and Applications
The most significant chemical reactivity of this compound and related cyclopropyl carbinols is the cyclopropyl carbinol rearrangement . This reaction proceeds through a carbocation intermediate and can lead to a variety of ring-opened products, making it a powerful tool in organic synthesis.
The Cyclopropyl Carbinol Rearrangement
Under acidic conditions or in the presence of a Lewis acid, the hydroxyl group of this compound is protonated and leaves as a water molecule, forming a tertiary carbocation adjacent to the cyclopropane ring. This cyclopropylcarbinyl cation is unstable and rapidly rearranges. The high ring strain of the cyclopropane ring facilitates the cleavage of one of the C-C bonds adjacent to the cationic center. This rearrangement leads to the formation of a more stable homoallylic carbocation, which can then be trapped by a nucleophile or undergo elimination to form an alkene.
This rearrangement is a key step in the synthesis of various complex molecules, including natural products and pharmacologically active compounds. The specific products formed depend on the reaction conditions and the substitution pattern of the cyclopropyl carbinol.
dot
caption Mechanism of the cyclopropyl carbinol rearrangement.
Applications in Drug Development and Research
While specific large-scale applications of this compound in drug manufacturing are not widely documented, its structural motif and reactivity are of significant interest to medicinal chemists. The cyclopropyl group is a "bioisostere" for a phenyl ring or a vinyl group, meaning it can mimic the spatial and electronic properties of these groups while offering improved metabolic stability and reduced toxicity. The incorporation of a cyclopropyl ring into a drug candidate can favorably modulate its pharmacokinetic and pharmacodynamic properties.
The cyclopropyl carbinol moiety serves as a latent reactive handle. The rearrangement can be triggered under specific physiological conditions or through targeted enzymatic action, potentially leading to the design of prodrugs or targeted covalent inhibitors. As such, this compound and its derivatives are valuable tools for synthetic and medicinal chemistry research, enabling the exploration of novel chemical space in the quest for new therapeutic agents.
Safety and Handling
This compound is classified as harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.
Table 6: GHS Hazard Information
| Hazard Statement | Precautionary Statements |
| H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
Conclusion
This compound is a versatile synthetic building block with unique chemical properties conferred by the presence of the cyclopropyl ring adjacent to a tertiary alcohol. Its synthesis is straightforward, and its characteristic reactivity, dominated by the cyclopropyl carbinol rearrangement, provides a powerful method for the construction of more complex molecular architectures. For researchers in drug discovery and organic synthesis, this compound offers a gateway to novel structures with potentially valuable biological activities. Further exploration of the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Cyclopropylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of 2-cyclopropylpropan-2-ol. The document details the molecular architecture, including key bond lengths and angles, and offers an in-depth analysis of its spectroscopic characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, a representative synthetic protocol and reaction pathway are presented. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Bonding
This compound, with the molecular formula C₆H₁₂O, is a tertiary alcohol characterized by the presence of a cyclopropyl ring attached to a propan-2-ol moiety at the C2 position.[1] The strained three-membered cyclopropane ring significantly influences the molecule's electronic properties and reactivity.
The bonding in this compound is characterized by sp³ hybridized carbon atoms in the propane backbone and a unique bonding arrangement in the cyclopropane ring, often described by the Walsh model, which involves bent bonds. The tertiary alcohol group introduces a polar hydroxyl (-OH) functional group capable of acting as a hydrogen bond donor and acceptor.[1]
Molecular Structure Diagram
Caption: 2D structure of this compound.
Computed Physicochemical Properties
The following table summarizes key computed physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 100.16 g/mol | [1] |
| XLogP3-AA | 0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis of this compound
A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. In this case, methyl cyclopropyl ketone can be reacted with methylmagnesium bromide.
Reaction Pathway
Caption: Synthesis of this compound via Grignard Reaction.
Experimental Protocol (General)
Disclaimer: The following is a generalized protocol based on standard procedures for Grignard reactions and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Methyl cyclopropyl ketone
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried to prevent quenching of the Grignard reagent. The reaction is set up under an inert atmosphere.
-
Grignard Reaction: A solution of methyl cyclopropyl ketone in anhydrous diethyl ether is placed in the reaction flask and cooled in an ice bath. The methylmagnesium bromide solution is then added dropwise from a dropping funnel with stirring. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation.
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the cyclopropyl protons, and the hydroxyl proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.2 | s | 6H | 2 x -CH₃ |
| ~0.2 - 0.5 | m | 4H | -CH₂- (cyclopropyl) |
| ~0.8 | m | 1H | -CH- (cyclopropyl) |
| Variable | s | 1H | -OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~70 | C-OH (quaternary) |
| ~25 | -CH₃ |
| ~15 | -CH- (cyclopropyl) |
| ~2 | -CH₂- (cyclopropyl) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (hydrogen-bonded) |
| ~2970 | Strong | C-H stretch (sp³) |
| ~3080 | Medium | C-H stretch (cyclopropyl) |
| ~1050 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Key Fragmentation Peaks: [1]
| m/z | Relative Intensity | Possible Fragment |
| 100 | Low | [M]⁺ (Molecular Ion) |
| 85 | High | [M - CH₃]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 43 | Very High | [C₃H₇]⁺ or [C₃H₅O]⁺ |
Conclusion
This technical guide has provided a detailed overview of the chemical structure, bonding, synthesis, and spectroscopic properties of this compound. The unique combination of a strained cyclopropyl ring and a tertiary alcohol functional group makes this molecule an interesting subject for further research and a potential building block in organic synthesis and drug discovery. The data and protocols presented herein serve as a foundational resource for scientists and researchers working with this compound.
References
Pioneering Synthesis of 2-Cyclopropylpropan-2-ol: A Technical Retrospective
The inaugural synthesis of 2-cyclopropylpropan-2-ol, a valuable building block in organic chemistry, was first reported in 1956 by H. Hart and O. E. Curtis, Jr., in the Journal of the American Chemical Society. This foundational work laid the groundwork for the exploration of polycyclopropylated molecules and established a straightforward and effective method for the creation of this tertiary alcohol. The synthesis was achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation, by reacting cyclopropyl methyl ketone with methylmagnesium iodide.
This technical guide provides an in-depth look at the original synthesis, presenting the experimental protocol as detailed in the seminal 1956 publication, alongside relevant quantitative data.
Experimental Protocol: The First Synthesis
The following procedure is adapted from the experimental section of the 1956 paper by Hart and Curtis.
Reaction Scheme:
Materials:
-
Cyclopropyl methyl ketone
-
Methyl iodide
-
Magnesium turnings
-
Anhydrous ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: A solution of methylmagnesium iodide was prepared in anhydrous ether from magnesium turnings and methyl iodide in the standard fashion.
-
Reaction with Ketone: To the ethereal solution of methylmagnesium iodide, a solution of cyclopropyl methyl ketone in anhydrous ether was added dropwise with stirring. The reaction mixture was then refluxed for a period of 30 minutes to ensure complete reaction.
-
Work-up: The reaction mixture was cooled and then poured into a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate magnesium alkoxide.
-
Extraction and Isolation: The ether layer was separated, and the aqueous layer was extracted with two additional portions of ether. The combined ethereal extracts were then washed with water.
-
Drying and Purification: The ether solution was dried over anhydrous sodium sulfate. The ether was subsequently removed by distillation, and the remaining residue was distilled under reduced pressure to yield the purified this compound.
Quantitative Data
The following table summarizes the key quantitative data reported in the initial synthesis of this compound.
| Parameter | Value |
| Yield | 78% |
| Boiling Point | 58-59 °C at 40 mm Hg |
| Refractive Index (n²⁰D) | 1.4328 |
Logical Workflow of the Synthesis
The synthesis of this compound via the Grignard reaction follows a clear and logical progression, as illustrated in the workflow diagram below. This process begins with the preparation of the nucleophilic Grignard reagent, followed by its addition to the electrophilic carbonyl carbon of the ketone, and concludes with an aqueous workup to yield the final tertiary alcohol.
This pioneering work by Hart and Curtis provided the chemical community with a reliable and efficient method for the synthesis of this compound, opening avenues for further research into the properties and applications of molecules containing the cyclopropyl moiety.
Spectroscopic and Synthetic Insights into 2-Cyclopropylpropan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-cyclopropylpropan-2-ol, a valuable building block in organic synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this tertiary alcohol. Additionally, a standard synthetic protocol for its preparation is outlined, offering a complete resource for chemists working with this compound.
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following sections present the key data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz |
| -OH | ~1.35 | Singlet | 1H | - |
| -CH₃ | ~1.15 | Singlet | 6H | - |
| Cyclopropyl-CH | ~0.95 | Multiplet | 1H | - |
| Cyclopropyl-CH₂ | ~0.35 | Multiplet | 4H | - |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments.
| Carbon Assignment | Chemical Shift (δ) / ppm |
| C-OH | ~68 |
| -CH₃ | ~27 |
| Cyclopropyl-CH | ~18 |
| Cyclopropyl-CH₂ | ~1 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound was obtained from a neat sample using a capillary cell.[1]
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| ~3400 | O-H stretch (alcohol) | Strong, Broad |
| ~2970 | C-H stretch (alkane) | Strong |
| ~1370 | C-O stretch (tertiary alcohol) | Strong |
| ~1150 | C-O stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 85 | 58.60 | [M - CH₃]⁺ |
| 72 | 34.97 | [M - C₂H₄]⁺ |
| 67 | 89.95 | [C₅H₇]⁺ |
| 43 | 99.99 | [C₃H₇]⁺ (base peak) |
| 41 | 56.56 | [C₃H₅]⁺ |
Experimental Protocol: Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction between cyclopropyl methyl ketone and a methylmagnesium halide.
Reaction Scheme:
Materials and Methods:
-
Reactants: Cyclopropyl methyl ketone, magnesium turnings, methyl iodide, anhydrous diethyl ether.
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.
Procedure:
-
Preparation of Methylmagnesium Iodide (Grignard Reagent): In the reaction flask, place magnesium turnings. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
Reaction with Cyclopropyl Methyl Ketone: A solution of cyclopropyl methyl ketone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (typically 0 °C).
-
Quenching and Work-up: The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation.
Characterization Workflow
The successful synthesis and purification of this compound are confirmed through a systematic analytical workflow.
Caption: Workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Cyclopropylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathways of 2-cyclopropylpropan-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates from established principles of cyclopropylcarbinyl cation chemistry and the thermal behavior of related tertiary alcohols. The information presented herein is intended to serve as a foundational resource for researchers working with this and similar chemical entities.
Introduction
This compound is a tertiary alcohol containing a strained cyclopropyl ring adjacent to the carbinol center. This structural feature is of significant interest in medicinal chemistry and drug development, as the cyclopropyl moiety can impart unique conformational constraints and metabolic stability to drug candidates. However, the inherent ring strain of the cyclopropane group also suggests potential for thermal instability and complex decomposition pathways. Understanding the thermal behavior of this compound is crucial for defining safe handling and storage conditions, predicting potential degradation products, and ensuring the integrity of pharmaceutical formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| CAS Number | 930-39-2 |
| Appearance | Colorless liquid |
| Boiling Point (Predicted) | ~130-140 °C at 760 mmHg |
| Density (Predicted) | ~0.9 g/mL |
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to be initiated by dehydration, a common reaction for alcohols at elevated temperatures. This initial step is anticipated to form a highly reactive tertiary cyclopropylcarbinyl cation, which can then undergo a series of rearrangements involving the opening of the strained cyclopropane ring.
Pathway 1: Dehydration and Subsequent Rearrangements
The primary proposed pathway begins with the elimination of a water molecule to form a tertiary carbocation. This intermediate is then expected to undergo rapid rearrangement to more stable, ring-opened structures.
Caption: Proposed primary decomposition pathway via dehydration and ring-opening.
Pathway 2: Vinylcyclopropane-Type Rearrangement
An alternative, though likely related, pathway could involve a concerted or near-concerted rearrangement reminiscent of the vinylcyclopropane rearrangement, especially if an initial dehydration to 2-cyclopropylpropene occurs. The high temperatures of thermolysis could then induce the rearrangement of this intermediate.
Caption: Alternative pathway involving a vinylcyclopropane intermediate.
Thermal Analysis Data (Illustrative)
While specific experimental data for this compound is not available in the literature, Table 2 provides an illustrative summary of the type of data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These values are hypothetical and based on the expected behavior of a volatile tertiary alcohol of this molecular weight.
| Parameter | Illustrative Value | Technique |
| Onset of Decomposition (Tonset) | 150 - 180 °C | TGA |
| Temperature of Max Decomposition Rate (Tmax) | 190 - 220 °C | TGA |
| Residual Mass at 400 °C | < 1% | TGA |
| Enthalpy of Vaporization (ΔHvap) | 40 - 50 kJ/mol | DSC |
| Enthalpy of Decomposition (ΔHdecomp) | 100 - 150 kJ/mol | DSC |
Experimental Protocols for Thermal Analysis
The following are detailed protocols for the thermal analysis of a liquid sample such as this compound.
5.1. Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal stability and decomposition profile.
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Select an appropriate sample pan (e.g., aluminum or platinum).
-
Tare the balance with the empty sample pan.
-
-
Sample Preparation:
-
Using a micropipette, carefully dispense 5-10 mg of this compound into the tared sample pan.
-
Record the exact initial mass of the sample.
-
-
TGA Measurement:
-
Place the sample pan onto the TGA balance.
-
Set the purge gas (typically nitrogen for inert atmosphere studies) to a flow rate of 20-50 mL/min.
-
Program the temperature profile:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Start the experiment and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset).
-
Calculate the first derivative of the mass loss curve to determine the temperature of maximum decomposition rate (Tmax).
-
5.2. Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as boiling point and enthalpy of decomposition.
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Use hermetically sealed aluminum pans for volatile liquids to prevent evaporation before decomposition.
-
-
Sample Preparation:
-
Tare an empty hermetically sealed aluminum pan and lid.
-
Dispense 2-5 mg of this compound into the pan.
-
Securely seal the lid using a sample press.
-
Prepare an identical empty sealed pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.
-
Program the temperature profile:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition range (e.g., 300 °C) at a heating rate of 10 °C/min.
-
-
Start the experiment and record the heat flow.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify and integrate endothermic or exothermic peaks to determine transition temperatures and enthalpies (e.g., boiling, decomposition).
-
Experimental Workflow Visualization
Caption: General workflow for the thermal analysis of this compound.
Conclusion
The thermal stability of this compound is intrinsically linked to the chemistry of its tertiary alcohol and cyclopropyl functionalities. While direct experimental evidence is lacking, established chemical principles strongly suggest that its thermal decomposition is initiated by dehydration to form a tertiary cyclopropylcarbinyl cation. This highly reactive intermediate is expected to undergo rapid ring-opening and rearrangement to yield a variety of isomeric, unsaturated alcohols and alkenes. The proposed pathways and illustrative data in this guide provide a theoretical framework for understanding the potential thermal behavior of this compound. It is strongly recommended that experimental studies, following the protocols outlined herein, be conducted to validate these hypotheses and accurately characterize the thermal stability and decomposition products of this compound. Such data will be invaluable for its safe handling, storage, and application in research and development.
2-Cyclopropylpropan-2-ol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-cyclopropylpropan-2-ol, a tertiary alcohol of interest in synthetic chemistry and drug discovery.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | PubChem[1] |
| Molecular Weight | 100.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 930-39-2 | Sigma-Aldrich |
Synthesis Protocol: Grignard Reaction
A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[2][3] This involves the reaction of a Grignard reagent with a suitable ketone. The following protocol outlines the synthesis of this compound from cyclopropyl methyl ketone and a methyl Grignard reagent.
Materials:
-
Cyclopropyl methyl ketone
-
Methylmagnesium bromide (or chloride) in a suitable ether solvent (e.g., diethyl ether, THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube is assembled. The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Initial Reagents: The flask is charged with cyclopropyl methyl ketone dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Grignard Reagent: The methylmagnesium bromide solution is added dropwise to the stirred solution of the ketone via the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period to ensure the reaction goes to completion.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide intermediate.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether. The combined organic extracts are then washed with brine.
-
Drying and Solvent Removal: The combined organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to yield pure this compound.
Analytical Methodology: Gas Chromatography
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like alcohols.[4][5][6]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
A capillary column suitable for alcohol analysis (e.g., a polar stationary phase).
Procedure:
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent (e.g., isopropanol).
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column, where separation occurs based on the compound's boiling point and interaction with the stationary phase.
-
Detection: The separated components are detected by the FID, which generates a signal proportional to the amount of the analyte.
-
Analysis: The retention time of the peak corresponding to this compound can be used for qualitative identification by comparing it to a known standard. The area of the peak is proportional to the concentration and can be used for quantitative analysis.
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis workflow for this compound via Grignard reaction.
Caption: Experimental workflow for the analysis of this compound by Gas Chromatography.
References
- 1. 2-Cyclopropyl-2-propanol | C6H12O | CID 301459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Sciencemadness Discussion Board - Cyclopropyl grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. odinity.com [odinity.com]
- 5. oiv.int [oiv.int]
- 6. Gas chromatography of Alcohols [delloyd.50megs.com]
Methodological & Application
Application Notes and Protocols: 2-Cyclopropylpropan-2-ol as a Versatile Precursor for the Synthesis of Functionalized Cyclopropyl Building Blocks
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The cyclopropyl moiety is a highly valuable structural motif in medicinal chemistry, renowned for its ability to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[1] While numerous methods exist for the introduction of a cyclopropyl group, the utilization of readily available and versatile precursors is of paramount importance for efficient drug discovery and development. This document details a potential application of 2-cyclopropylpropan-2-ol as a precursor for the synthesis of 2-cyclopropylpropanal, a functionalized building block that can be incorporated into more complex pharmaceutical scaffolds.
Although direct use of this compound as a starting material in the synthesis of currently marketed pharmaceuticals is not widely documented, its chemical structure lends itself to a straightforward two-step transformation into a more synthetically useful intermediate. This application note provides a hypothetical, yet chemically robust, protocol for the conversion of this compound into 2-cyclopropylpropanal via a dehydration-hydroboration-oxidation sequence.
Proposed Synthetic Pathway:
The proposed synthetic route involves the initial acid-catalyzed dehydration of the tertiary alcohol, this compound (1 ), to yield the corresponding alkene, 2-cyclopropylpropene (2 ). Subsequent anti-Markovnikov hydroboration-oxidation of the alkene affords the primary alcohol, 2-cyclopropylpropan-1-ol (3 ), which can then be selectively oxidized to the target aldehyde, 2-cyclopropylpropanal (4 ).
Experimental Protocols
Protocol 1: Synthesis of 2-Cyclopropylpropene (2) via Dehydration of this compound (1)
This protocol describes the acid-catalyzed dehydration of a tertiary alcohol to form an alkene.[2][3]
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound (1 ) | 100.16 | 50 | 5.01 g |
| Phosphoric Acid (85%) | 98.00 | - | 5 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 2 x 20 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~2 g |
| Diethyl Ether | 74.12 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add this compound (1 ) (5.01 g, 50 mmol) and 85% phosphoric acid (5 mL).
-
Heat the mixture gently with a heating mantle to approximately 80-100°C.
-
The product, 2-cyclopropylpropene (2 ), will begin to distill. Collect the distillate in a receiving flask cooled in an ice bath.
-
Continue the distillation until no more organic product is collected.
-
Transfer the distillate to a separatory funnel and wash with two 20 mL portions of saturated sodium bicarbonate solution to neutralize any residual acid.
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and collect the crude product.
-
Purify the 2-cyclopropylpropene by simple distillation.
Expected Yield: 70-80%
Protocol 2: Synthesis of 2-Cyclopropylpropan-1-ol (3) via Hydroboration-Oxidation of 2-Cyclopropylpropene (2)
This protocol outlines the anti-Markovnikov hydration of an alkene.[4][5][6]
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Cyclopropylpropene (2 ) | 82.14 | 40 | 3.29 g |
| Borane-THF complex (1 M) | - | 15 | 15 mL |
| Sodium Hydroxide (3 M) | 40.00 | - | 5 mL |
| Hydrogen Peroxide (30%) | 34.01 | - | 5 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 20 mL |
| Diethyl Ether | 74.12 | - | 50 mL |
| Saturated Sodium Chloride Solution | - | - | 20 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~2 g |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyclopropylpropene (2 ) (3.29 g, 40 mmol) dissolved in anhydrous THF (20 mL).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the borane-THF complex (15 mL of a 1 M solution, 15 mmol) dropwise via a syringe while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0°C and slowly add 3 M sodium hydroxide solution (5 mL), followed by the dropwise addition of 30% hydrogen peroxide (5 mL). Caution: The addition of hydrogen peroxide can be exothermic.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (2 x 25 mL).
-
Wash the combined organic layers with saturated sodium chloride solution (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-cyclopropylpropan-1-ol (3 ) by flash column chromatography.
Expected Yield: 85-95%
Protocol 3: Synthesis of 2-Cyclopropylpropanal (4) via Oxidation of 2-Cyclopropylpropan-1-ol (3)
This protocol details the controlled oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).[7][8][9]
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Cyclopropylpropan-1-ol (3 ) | 100.16 | 30 | 3.01 g |
| Pyridinium Chlorochromate (PCC) | 215.56 | 45 | 9.70 g |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 100 mL |
| Celite® | - | - | ~5 g |
| Diethyl Ether | 74.12 | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask, add pyridinium chlorochromate (PCC) (9.70 g, 45 mmol) and anhydrous dichloromethane (DCM) (100 mL).
-
Add a solution of 2-cyclopropylpropan-1-ol (3 ) (3.01 g, 30 mmol) in anhydrous DCM (20 mL) to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2 hours. The reaction mixture will turn into a dark, tarry substance.
-
Dilute the reaction mixture with diethyl ether (100 mL).
-
Pass the mixture through a short pad of Celite® to filter out the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-cyclopropylpropanal (4 ).
-
The product can be further purified by distillation if necessary.
Expected Yield: 70-85%
Data Presentation
Table 1: Summary of Proposed Synthetic Transformations
| Step | Starting Material | Product | Reagents | Expected Yield (%) |
| 1 | This compound (1 ) | 2-Cyclopropylpropene (2 ) | H₃PO₄, Δ | 70-80 |
| 2 | 2-Cyclopropylpropene (2 ) | 2-Cyclopropylpropan-1-ol (3 ) | 1. BH₃·THF2. H₂O₂, NaOH | 85-95 |
| 3 | 2-Cyclopropylpropan-1-ol (3 ) | 2-Cyclopropylpropanal (4 ) | PCC, DCM | 70-85 |
Visualizations
This application note presents a viable, albeit hypothetical, synthetic route for the utilization of this compound as a precursor to the valuable synthetic building block, 2-cyclopropylpropanal. The described protocols are based on well-established and reliable organic transformations. By providing detailed methodologies and expected outcomes, this document serves as a practical guide for researchers interested in exploring the synthetic potential of readily accessible cyclopropyl-containing starting materials for applications in pharmaceutical discovery and development.
References
- 1. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. passmyexams.co.uk [passmyexams.co.uk]
- 9. nagwa.com [nagwa.com]
Application Notes and Protocols: 2-Cyclopropylpropan-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylpropan-2-ol is a tertiary alcohol containing a cyclopropane ring. While its direct application as a reagent in cyclopropanation reactions is not documented in the scientific literature, this molecule and structurally similar cyclopropane derivatives are valuable substrates in various organic transformations. The strained cyclopropyl group and the adjacent hydroxyl functionality offer unique reactivity, making them useful building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
This document provides an overview of the reactivity of cyclopropane-containing alcohols and detailed protocols for representative reactions, focusing on C-H functionalization, a modern and powerful tool in organic synthesis.
Reactivity of Cyclopropyl Alcohols
Based on extensive literature review, the primary reactivity of cyclopropyl alcohols does not involve their use as cyclopropanating agents. Instead, they typically serve as substrates in reactions such as:
-
Ring-Opening Reactions: The inherent ring strain of the cyclopropane moiety makes it susceptible to cleavage under acidic or catalytic conditions, leading to the formation of linear or cyclic products.
-
C-H Functionalization: The C-H bonds of the cyclopropane ring can be activated and functionalized, allowing for the introduction of new substituents. This is a particularly powerful strategy for the late-stage modification of complex molecules.
Application Note: Palladium-Catalyzed C-H Functionalization of Cyclopropanes
A significant area of research involving cyclopropane derivatives is their use in palladium-catalyzed C-H activation/functionalization reactions. These reactions provide a direct method for creating new carbon-carbon and carbon-heteroatom bonds on the cyclopropane ring.
Logical Workflow for C-H Functionalization
The following diagram illustrates the general workflow for a palladium-catalyzed C-H functionalization of a cyclopropane derivative.
Caption: General workflow for Pd-catalyzed C-H functionalization.
Experimental Protocols
While no protocols for cyclopropanation using this compound were found, the following is a representative protocol for the C-H functionalization of a cyclopropane derivative, adapted from literature procedures on related substrates.[1]
Protocol: Palladium-Catalyzed Arylation of a Cyclopropanecarboxamide
This protocol describes the cross-coupling of a cyclopropanecarboxamide with an arylboronic acid pinacol ester.
Materials:
-
N-Aryl-1-methylcyclopropanecarboxamide (Substrate)
-
Phenylboronic acid pinacol ester (Coupling Partner)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
Mono-N-protected amino acid ligand (e.g., L27 as described in cited literature)[1]
-
Silver(I) carbonate (Ag₂CO₃) (Oxidant)
-
Lithium carbonate (Li₂CO₃) (Base)
-
Benzoquinone (BQ) (Additive)
-
Tetrahydrofuran (THF), anhydrous (Solvent)
-
Nitrogen gas (Inert atmosphere)
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vial, add N-aryl-1-methylcyclopropanecarboxamide (1.0 equiv), phenylboronic acid pinacol ester (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and the mono-N-protected amino acid ligand (0.10 equiv).
-
Add Ag₂CO₃ (0.75 equiv), Li₂CO₃ (0.75 equiv), and benzoquinone (0.25 equiv).
-
Seal the vial with a septum and purge with nitrogen gas for 5 minutes.
-
Add anhydrous THF via syringe.
-
-
Reaction:
-
Stir the reaction mixture at 70 °C for 6 hours under a nitrogen atmosphere.
-
After 6 hours, cool the reaction to room temperature.
-
Add a second batch of Pd(OAc)₂ (0.05 equiv), ligand (0.10 equiv), Ag₂CO₃ (0.75 equiv), Li₂CO₃ (0.75 equiv), and benzoquinone (0.25 equiv).
-
Re-purge the vial with nitrogen and continue stirring at 70 °C for an additional 6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Quantitative Data
The following table summarizes representative yields for the Pd-catalyzed C-H functionalization of a cyclopropane substrate with various organoboron reagents, as reported in the literature for analogous systems.[1]
| Entry | Coupling Partner (R-BXn) | Product | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | Arylated Cyclopropane | 91 |
| 2 | Vinylboronic acid pinacol ester | Vinylated Cyclopropane | 85 |
| 3 | Alkyltrifluoroborate salt | Alkylated Cyclopropane | 78 |
Signaling Pathway and Mechanism
The proposed catalytic cycle for the palladium-catalyzed C-H activation of cyclopropanes is depicted below. This process involves the coordination of a directing group to the palladium center, followed by C-H bond cleavage to form a palladacycle intermediate.
Caption: Proposed catalytic cycle for C-H functionalization.
Conclusion
While this compound is not a reagent for cyclopropanation, it belongs to a class of compounds that are valuable substrates in modern organic synthesis. The protocols and data presented here for C-H functionalization of cyclopropane derivatives highlight a key application for this molecular scaffold. For researchers in drug development, the ability to selectively functionalize a cyclopropane ring offers a powerful method for generating novel chemical entities with potential therapeutic applications.
References
Application Notes and Protocols for Stereoselective Reactions in the Synthesis of Chiral Cyclopropyl Carbinols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral cyclopropyl carbinols, including tertiary structures analogous to 2-cyclopropylpropan-2-ol, are valuable building blocks in medicinal chemistry and organic synthesis. Their rigid cyclopropyl moiety can impart unique conformational constraints and metabolic stability to bioactive molecules. This document provides detailed application notes and experimental protocols for key stereoselective reactions used to synthesize these important chiral intermediates. The focus is on methodologies that offer high levels of enantioselectivity and diastereoselectivity, providing reliable access to optically pure compounds.
Application Note 1: Asymmetric Cyclopropanation of Allylic Alcohols
The asymmetric cyclopropanation of allylic alcohols is a powerful and widely used method for the synthesis of chiral cyclopropylmethanols. The hydroxyl group of the allylic alcohol plays a crucial role in directing the stereochemical outcome of the reaction, often leading to high levels of diastereoselectivity. By employing chiral catalysts, this transformation can be rendered highly enantioselective.
One of the most effective methods is the Simmons-Smith cyclopropanation, which utilizes an organozinc carbenoid. The reaction can be performed stoichiometrically or, more desirably, with catalytic amounts of a chiral promoter. A notable catalytic system involves the use of a titanium-TADDOLate complex, which has demonstrated excellent yields and enantioselectivity, particularly for allylic alcohols bearing aryl or heteroaryl substituents.[1][2] Another effective approach employs a chiral bis(sulfonamide) ligand in the presence of diethylzinc and diiodomethane.[3]
The general workflow for such a reaction involves the in situ formation of the zinc alkoxide of the allylic alcohol, followed by the introduction of the chiral catalyst and the cyclopropanating agent. The choice of solvent and the use of additives like molecular sieves can be critical for achieving high efficiency and stereoselectivity.[1]
Logical Workflow for Asymmetric Cyclopropanation
Caption: Workflow for Titanium-TADDOLate catalyzed asymmetric cyclopropanation.
Quantitative Data for Asymmetric Cyclopropanation of Allylic Alcohols
| Entry | Allylic Alcohol Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Ratio (er) | Reference |
| 1 | 3-Phenyl-2-propen-1-ol | Ti-TADDOLate (0.25 equiv) / Zn(CH₂I)₂ | CH₂Cl₂ | 85 | 96:4 | [2] |
| 2 | 3-(2-Naphthyl)-2-propen-1-ol | Ti-TADDOLate (0.25 equiv) / Zn(CH₂I)₂ | CH₂Cl₂ | 95 | 97:3 | [2] |
| 3 | (E)-3,3-Dimethyl-1-phenyl-1-penten-3-ol | (R,R)-Bis(methanesulfonyl)diaminocyclohexane (10 mol%) / Et₂Zn / CH₂I₂ | CH₂Cl₂ | - | >95:5 (ee) | [3] |
| 4 | Cinnamyl alcohol | (R,R)-Bis(methanesulfonyl)diaminocyclohexane (10 mol%) / Et₂Zn / CH₂I₂ | CH₂Cl₂ | 92 | 92:8 (ee) | [3] |
Experimental Protocol: Catalytic Asymmetric Cyclopropanation using Ti-TADDOLate
This protocol is adapted from the procedure described by Charette et al.[2]
Materials:
-
(α,α,α',α')-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) derivative
-
Dichlorodiisopropoxytitanium(IV) (Cl₂Ti(Oi-Pr)₂)
-
Allylic alcohol
-
Bis(iodomethyl)zinc (Zn(CH₂I)₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
4 Å Molecular Sieves
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), a suspension of the TADDOL ligand (0.25 equiv) and freshly activated 4 Å molecular sieves in anhydrous CH₂Cl₂ is prepared. To this suspension, Cl₂Ti(Oi-Pr)₂ (0.25 equiv) is added, and the mixture is stirred at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried Schlenk flask, a solution of bis(iodomethyl)zinc (1.0 equiv) in anhydrous CH₂Cl₂ is prepared and cooled to 0 °C.
-
The pre-formed catalyst suspension is then added to the solution of Zn(CH₂I)₂ at 0 °C.
-
The allylic alcohol (1.0 equiv) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) until completion (typically 4-12 hours).
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl, followed by a saturated aqueous solution of NaHCO₃.
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched cyclopropylmethanol.
-
The enantiomeric ratio is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Application Note 2: Asymmetric Ring-Opening of Cyclopropyl Ketones
The catalytic asymmetric ring-opening of donor-acceptor cyclopropanes, such as cyclopropyl ketones, provides an efficient route to chiral molecules that can be further elaborated. This strategy is particularly useful for the synthesis of functionalized γ-adducts. The reaction is typically catalyzed by a chiral Lewis acid complex, which activates the cyclopropyl ketone towards nucleophilic attack.
A highly effective catalytic system for this transformation utilizes a chiral N,N'-dioxide-scandium(III) complex.[4][5] This system has been successfully applied to the ring-opening of various cyclopropyl ketones with a range of nucleophiles, including thiols, alcohols, and β-naphthols, affording the corresponding products in high yields and with excellent enantioselectivity.[4][5]
The reaction proceeds via coordination of the chiral Lewis acid to the carbonyl group of the cyclopropyl ketone, which facilitates the ring-opening upon attack by the nucleophile. The stereochemistry of the newly formed stereocenter is controlled by the chiral environment of the catalyst.
Signaling Pathway for Asymmetric Ring-Opening
Caption: Catalytic cycle for the asymmetric ring-opening of a cyclopropyl ketone.
Quantitative Data for Asymmetric Ring-Opening of Cyclopropyl Ketones
| Entry | Cyclopropyl Ketone | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 1-(2-Naphthyl)-2-phenylcyclopropyl)ethan-1-one | 2-Naphthol | 10 | Ethyl Acetate | 99 | 97 | [5] |
| 2 | 1-(4-Bromophenyl)-2-phenylcyclopropyl)ethan-1-one | 2-Naphthol | 10 | Ethyl Acetate | 98 | 95 | [5] |
| 3 | 1-(2-Thienyl)-2-phenylcyclopropyl)ethan-1-one | Thiophenol | 10 | Toluene | 95 | 92 | [4] |
| 4 | 1-(Furan-2-yl)-2-phenylcyclopropyl)ethan-1-one | Benzyl alcohol | 10 | Toluene | 88 | 90 | [4] |
Experimental Protocol: Asymmetric Ring-Opening with β-Naphthols
This protocol is based on the work of Feng and coworkers.[5]
Materials:
-
Cyclopropyl ketone
-
β-Naphthol derivative
-
Chiral N,N'-dioxide ligand
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Lithium Chloride (LiCl, as an additive)
-
Anhydrous Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation: In a dry reaction tube, the chiral N,N'-dioxide ligand (10 mol%) and Sc(OTf)₃ (10 mol%) are dissolved in anhydrous ethyl acetate (0.5 mL) under an inert atmosphere. The mixture is stirred at 60 °C for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, the cyclopropyl ketone (0.1 mmol), the β-naphthol (0.12 mmol), and LiCl (0.1 mmol) are added.
-
The reaction mixture is stirred at 60 °C and the progress is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is directly purified by flash column chromatography on silica gel (using a mixture of petroleum ether and ethyl acetate as eluent) to yield the chiral β-naphthol derivative.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
References
- 1. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Synthesis Involving Cyclopropane Moieties
A Note on 2-Cyclopropylpropan-2-ol as a Chiral Auxiliary
Following a comprehensive review of scientific literature, there is no evidence to suggest that this compound is utilized as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, and is subsequently removed. While this compound is a chiral molecule, its application as a directing group for asymmetric transformations on other molecules has not been reported.
The following sections will instead focus on the asymmetric synthesis of chiral cyclopropyl alcohols and related structures, a topic of significant interest in medicinal chemistry and drug development. These methods often employ other well-established chiral auxiliaries or chiral catalysts to achieve high levels of stereocontrol.
Asymmetric Synthesis of Chiral Cyclopropyl Alcohols
Chiral cyclopropyl alcohols are valuable building blocks in organic synthesis due to the unique conformational constraints and electronic properties of the cyclopropane ring. Several powerful methods have been developed for their enantioselective and diastereoselective synthesis.
A common strategy involves the diastereoselective cyclopropanation of a chiral allylic alcohol, where the resident stereocenter directs the approach of the cyclopropanating agent. Alternatively, tandem reactions that create a stereocenter and then use it to direct a subsequent cyclopropanation have proven to be highly effective.[1][2]
Logical Workflow for Asymmetric Synthesis of Chiral Cyclopropyl Alcohols
The following diagram illustrates a generalized workflow for a tandem asymmetric addition-cyclopropanation reaction to produce chiral cyclopropyl alcohols.
Caption: Generalized workflow for the one-pot asymmetric synthesis of chiral cyclopropyl alcohols.
Key Experimental Protocols
Protocol 1: One-Pot Asymmetric Addition and Diastereoselective Cyclopropanation
This protocol is a generalized procedure based on methodologies for the tandem synthesis of chiral cyclopropyl alcohols.[2]
Objective: To synthesize a chiral cyclopropyl alcohol from an α,β-unsaturated aldehyde in a one-pot reaction.
Materials:
-
α,β-Unsaturated aldehyde (1.0 mmol)
-
Dialkylzinc reagent (e.g., diethylzinc, 1.2 mmol)
-
Chiral catalyst (e.g., a chiral amino alcohol or diamine, 0.05 mmol)
-
Diiodomethane (CH₂I₂, 2.4 mmol)
-
Anhydrous solvent (e.g., toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral catalyst and anhydrous toluene.
-
Cool the solution to 0 °C and add the dialkylzinc reagent dropwise. Stir for 30 minutes.
-
Add the α,β-unsaturated aldehyde dropwise and stir the reaction mixture at 0 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Add diiodomethane to the reaction mixture. The reaction may be allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral cyclopropyl alcohol.
-
Characterize the product and determine the diastereomeric and enantiomeric excess using appropriate analytical techniques (e.g., chiral HPLC or GC).
Data Presentation
The following table summarizes representative data for the asymmetric synthesis of chiral cyclopropyl alcohols using tandem reaction strategies.
| Entry | Aldehyde Substrate | Alkylating Reagent | Catalyst System | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | Cinnamaldehyde | Diethylzinc | Chiral Amino Alcohol | 85-95 | >98:2 | 90-98 | [2] |
| 2 | (E)-Hex-2-enal | Diethylzinc | Chiral Diamine | 80-90 | >95:5 | 88-96 | [2] |
| 3 | Benzaldehyde | Divinylzinc | Chiral Amino Alcohol | 75-85 | N/A | 92-97 | [2] |
Note: The specific catalyst, reaction conditions, and substrates will significantly influence the yield and stereoselectivity. The data presented are illustrative of typical results achieved in the field.
Signaling Pathway and Logical Relationships
The stereochemical outcome of the substrate-directed cyclopropanation of a chiral allylic alcohol is governed by the directing effect of the hydroxyl group. The following diagram illustrates this relationship.
Caption: Directing effect of the hydroxyl group in diastereoselective cyclopropanation.
References
Application Notes and Protocols: The Role of the Cyclopropyl Moiety in Antiviral Drug Synthesis
Introduction
The cyclopropyl group, a small, strained three-membered ring, has emerged as a critical pharmacophore in the development of potent antiviral agents. Its unique conformational rigidity and electronic properties contribute to enhanced binding affinity to viral enzymes and improved pharmacological profiles. This document provides detailed application notes and protocols on the synthesis of antiviral compounds incorporating a cyclopropyl moiety, with a conceptual focus on leveraging precursors like 2-Cyclopropylpropan-2-ol. These insights are intended for researchers, scientists, and professionals engaged in antiviral drug discovery and development.
The strategic incorporation of the cyclopropyl group can be seen in several licensed HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), where it effectively occupies hydrophobic pockets in the enzyme's binding site.[1] Research has demonstrated that cyclopropyl nucleoside analogues exhibit potent inhibitory activity against a range of viruses, including herpesviruses and human immunodeficiency virus (HIV).[2]
Strategic Importance of the Cyclopropyl Group in Antiviral Activity
The cyclopropyl ring offers several advantages in drug design:
-
Conformational Rigidity: The fixed spatial arrangement of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to more specific and potent interactions with biological targets.
-
Metabolic Stability: The strained ring system is often more resistant to metabolic degradation, potentially leading to improved pharmacokinetic properties.
-
Hydrophobicity: The cyclopropyl moiety can effectively occupy hydrophobic pockets within viral enzymes, such as the reverse transcriptase of HIV, enhancing binding affinity.[1]
-
Modulation of Electronic Properties: The unique electronic nature of the cyclopropyl ring can influence the reactivity and binding interactions of the overall molecule.
Synthesis of Cyclopropyl Nucleoside Analogues: A Conceptual Workflow
While direct synthesis from this compound is not extensively documented in the reviewed literature, a plausible synthetic strategy would involve its conversion to a suitable cyclopropyl-containing intermediate that can then be coupled with a nucleobase. The following diagram illustrates a conceptual workflow for the synthesis of a generic cyclopropyl nucleoside analogue.
Caption: Conceptual workflow for the synthesis of cyclopropyl nucleoside analogues.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of cyclopropyl nucleosides often involves the construction of a functionalized cyclopropane ring followed by coupling with a heterocyclic base. A common strategy is the Simmons-Smith reaction for cyclopropanation.[3][4][5]
General Protocol for the Synthesis of a Cyclopropyl Nucleoside Analogue
The following is a generalized protocol based on methodologies reported for the synthesis of various cyclopropyl nucleosides.[3][6][7]
Step 1: Synthesis of a Key Cyclopropyl Intermediate
A common approach involves the preparation of a cyclopropylmethyl halide or a similar electrophilic species. For instance, a key intermediate can be synthesized from a suitable starting material like Feist's acid or through a stereoselective Simmons-Smith reaction.[3][6]
Step 2: Coupling of the Cyclopropyl Moiety with a Nucleobase
The functionalized cyclopropyl intermediate is then coupled with a silylated nucleobase (e.g., adenine, guanine, thymine, cytosine) in the presence of a Lewis acid catalyst. This is typically an S_N2-type reaction.[6]
Step 3: Deprotection and Purification
Protecting groups on the sugar mimic and/or the nucleobase are removed under appropriate conditions (e.g., acidic or basic hydrolysis). The final product is then purified using techniques such as column chromatography or recrystallization.
Antiviral Activity of Cyclopropyl Nucleoside Analogues
Numerous studies have demonstrated the potent antiviral activity of various cyclopropyl nucleoside analogues against a range of viruses. The tables below summarize key quantitative data from the literature.
| Compound ID | Virus | Assay | IC50 / EC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI) | Reference |
| 3a | HSV-1 (Tomioka) | Plaque Reduction | 0.020 | >100 | >5000 | [2] |
| Acyclovir | HSV-1 (Tomioka) | Plaque Reduction | 0.81 | >100 | >123 | [2] |
| Uracil analogue 22 | HCMV (AD-169) | Not Specified | 10.61 | Not Specified | Not Specified | [4] |
| 5-Fluorouracil analogue 15 | HCMV | Not Specified | 9.22 µM | Not Specified | Not Specified | [5] |
| Guanine Z-isomer 5b | HCMV | Not Specified | 0.27-0.49 µM | >100 µM | >204-370 | [8] |
| Adenine Z-isomer 5a | HCMV | Not Specified | 3.6-11.7 µM | >100 µM | >8.5-27.8 | [8] |
Table 1: Anti-Herpesvirus Activity of Cyclopropyl Nucleoside Analogues
| Compound ID | Virus | Assay | IC50 (µM) | Reference |
| Cyclopropyl-indole derivative (39A) | HIV | Not Specified | 0.066 | [9] |
Table 2: Anti-HIV Activity of a Cyclopropyl-Indole Derivative
Signaling Pathway and Mechanism of Action
The primary mechanism of action for many nucleoside analogues involves their conversion to the corresponding triphosphate derivative within the host cell. This triphosphate then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thus halting viral replication. For certain anti-herpesvirus cyclopropyl nucleosides, the initial phosphorylation step is efficiently catalyzed by the viral thymidine kinase (TK), providing a basis for their selective antiviral activity.[2]
Caption: Mechanism of action for a cyclopropyl nucleoside analogue targeting herpesvirus.
Conclusion
The incorporation of a cyclopropyl moiety is a validated and highly effective strategy in the design of novel antiviral therapeutics. The unique structural and electronic properties of the cyclopropyl group contribute to enhanced potency and selectivity. The synthetic protocols and antiviral activity data presented herein provide a valuable resource for researchers dedicated to the development of next-generation antiviral drugs. Further exploration of versatile starting materials like this compound could open new avenues for the efficient synthesis of these promising compounds.
References
- 1. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of C-fluoro-branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short synthesis and antiviral evaluation of C-fluoro-branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate nucleosides and phosphonic acid nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]
Application of 2-Cyclopropylpropan-2-ol and its Analogs in Natural Product Synthesis
Keywords: 2-Cyclopropylpropan-2-ol, Cyclopropylcarbinol Rearrangement, Natural Product Synthesis, (+)-Dictamnol, [5+2] Cycloaddition, Sesquiterpenoid
Introduction
The cyclopropane ring is a recurring structural motif in a diverse array of natural products, imparting unique conformational rigidity and electronic properties that often contribute to their biological activity.[1] Consequently, the development of synthetic methodologies for the stereocontrolled introduction of the cyclopropyl group is of significant interest to the fields of organic synthesis and medicinal chemistry. This compound and related tertiary cyclopropylcarbinols are versatile building blocks that can serve as precursors to highly reactive cyclopropylcarbinyl cations. These intermediates can undergo a variety of synthetically useful transformations, including skeletal rearrangements and fragmentations, to construct complex molecular architectures.[2][3] This application note will detail the utility of cyclopropyl-containing building blocks in the synthesis of natural products, with a specific focus on the total synthesis of the trinorguaiane sesquiterpenoid, (+)-dictamnol. While the featured synthesis does not directly employ this compound, it utilizes a structurally related vinylcyclopropane, which participates in a key metal-catalyzed cycloaddition, a reaction class mechanistically related to transformations involving cyclopropylcarbinyl intermediates.
The Cyclopropylcarbinol Motif in Synthesis
Tertiary cyclopropylcarbinols, such as this compound, can be readily ionized under acidic conditions or through activation by metal catalysts to generate cyclopropylcarbinyl cations. These non-classical carbocations are known to be in equilibrium with homoallyl and cyclobutyl cations, providing a gateway to a variety of molecular scaffolds.[2][3][4] The regioselectivity of nucleophilic attack or rearrangement is often dictated by the substitution pattern on the cyclopropane ring and the reaction conditions. This reactivity has been harnessed in the synthesis of various natural products and complex molecules.[2][3]
Case Study: Total Synthesis of (+)-Dictamnol
A notable example that showcases the synthetic utility of a cyclopropane-containing building block is the asymmetric total synthesis of (+)-dictamnol, a trinorguaiane sesquiterpenoid isolated from the roots of Dictamnus dascarpus TURCZ.[5][6] The synthesis, developed by Wender and coworkers, employs a rhodium-catalyzed intramolecular [5+2] cycloaddition of an allene and a vinylcyclopropane to construct the core bicyclo[5.3.0]decene ring system of the natural product.[5][6]
Retrosynthetic Analysis and Key Transformation
The retrosynthetic analysis for (+)-dictamnol identifies the trans-fused ketone 8 as a key intermediate, which has been previously converted to the natural product. This ketone can be accessed from the cis-fused alcohol 7 , the product of the pivotal rhodium-catalyzed [5+2] cycloaddition of the allene-vinylcyclopropane precursor 6 . This precursor is assembled from commercially available cyclopropanecarboxaldehyde.
Caption: Retrosynthetic pathway for (+)-dictamnol.
Data Presentation
The following table summarizes the key quantitative data for the total synthesis of (+)-dictamnol.
| Step | Reactant(s) | Product | Reagents and Conditions | Yield (%) | Notes |
| 1. Weinreb Amide Formation | Cyclopropanecarboxaldehyde | Weinreb Amide 4 | Horner-Emmons conditions with a phosphonoacetate reagent. | 90 | - |
| 2. Ketone Formation | Weinreb Amide 4 | Ketone 5 | Lithium anion of 1-propyne. | 82 | - |
| 3. Cycloaddition Precursor | Ketone 5 | Allene-Vinylcyclopropane 6 | Multi-step sequence. | - | Overall yield for the synthesis of 6 from 3 is not explicitly stated in the abstract. |
| 4. [5+2] Cycloaddition | Allene-Vinylcyclopropane 6 | cis-Fused Alcohol 7 | [Rh(CO)₂Cl]₂ (5 mol%), dichloroethane, 80 °C, 7 h. | - | Yield not explicitly stated in the abstract, but the reaction is a key step. |
| 5. Oxidation and Isomerization | cis-Fused Alcohol 7 | trans-Fused Ketone 8 | Dess-Martin periodinane, followed by silica gel chromatography. | 80 | Isomerization occurs on silica gel. |
| 6. Grignard Addition | trans-Fused Ketone 8 | (+)-Dictamnol (1 ) and epi-Dictamnol (9 ) | Methylmagnesium bromide. | 50 | A 1:1 mixture of diastereomers is obtained. |
| Overall Yield | Cyclopropanecarboxaldehyde | (+)-Dictamnol (1 ) | 9 steps overall. | 9 | Overall yield from intermediate 3 . |
Experimental Protocols
The following protocols are adapted from the reported synthesis of (+)-dictamnol and are intended for informational purposes for trained researchers.
Protocol 1: Rhodium-Catalyzed [5+2] Cycloaddition
This protocol describes the key cycloaddition reaction to form the bicyclo[5.3.0]decene core.
Materials:
-
Allene-vinylcyclopropane 6
-
[Rh(CO)₂Cl]₂ (Rhodium(I) dicarbonyl chloride dimer)
-
Anhydrous, oxygen-free dichloroethane
-
Argon gas
-
Base-washed, oven-dried Schlenk flask
-
Alumina
Procedure:
-
To a base-washed, oven-dried Schlenk flask under an argon atmosphere, add [Rh(CO)₂Cl]₂ (5 mol%).
-
Dissolve the catalyst in oxygen-free dichloroethane (e.g., 50 mL for a 1.24 mmol scale reaction).
-
Stir the solution for 5 minutes at room temperature.
-
Add a solution of the allene-vinylcyclopropane 6 (e.g., 204 mg, 1.24 mmol) in dichloroethane dropwise over 10 seconds.
-
Heat the reaction mixture to 80 °C and stir for 7 hours.
-
After cooling to room temperature, filter the reaction mixture through a plug of alumina.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-fused alcohol 7 .
-
Purify the product by flash column chromatography.
Caption: Experimental workflow for the key cycloaddition step.
Protocol 2: Oxidation and Epimerization
This protocol describes the oxidation of the cycloadduct and subsequent isomerization to the thermodynamically more stable trans-fused ketone.
Materials:
-
cis-Fused Alcohol 7
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
Dissolve the cis-fused alcohol 7 in anhydrous DCM.
-
Add Dess-Martin periodinane to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by silica gel column chromatography. The isomerization from the cis-fused to the trans-fused ketone 8 occurs on the silica gel column.
-
Elute with an appropriate solvent system to isolate the pure trans-fused ketone 8 .
Conclusion
The total synthesis of (+)-dictamnol highlights the strategic use of a cyclopropane-containing building block in the rapid assembly of a complex natural product. The rhodium-catalyzed [5+2] cycloaddition of a vinylcyclopropane and an allene provides an efficient entry into the bicyclo[5.3.0]decene core. While this example does not directly involve a cyclopropylcarbinol rearrangement of this compound, it underscores the broader utility of the cyclopropyl group as a versatile functional handle in modern organic synthesis. The principles of activating a cyclopropane ring for carbon-carbon bond formation are central to both cyclopropylcarbinol rearrangements and the cycloaddition reaction presented. Further exploration of reactions involving this compound and its derivatives is anticipated to unveil novel pathways for the synthesis of other intricate natural products.
References
- 1. Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Synthesis of 1-Cyclopropylpropan-2-one: An Application Note
For researchers, scientists, and professionals in drug development, the synthesis of novel ketone moieties is a cornerstone of creating new chemical entities. This application note addresses the synthesis of 1-cyclopropylpropan-2-one, a compound of interest for its unique structural features. A common synthetic approach might be perceived as the oxidation of the corresponding tertiary alcohol, 2-cyclopropylpropan-2-ol. However, fundamental principles of organic chemistry render this direct oxidation pathway highly challenging and generally infeasible under standard conditions.
This document will first elucidate the chemical reasoning behind the resistance of tertiary alcohols to oxidation. Subsequently, a detailed, robust, and experimentally validated alternative protocol for the synthesis of 1-cyclopropylpropan-2-one will be presented. This alternative route proceeds via the intramolecular cyclization of 5-chloro-2-pentanone, a well-established method that offers high yields and purity.
The Challenge of Oxidizing Tertiary Alcohols
The direct oxidation of a tertiary alcohol, such as this compound, to a ketone is not a practical synthetic transformation.[1][2][3] This resistance to oxidation stems from the structural nature of tertiary alcohols. The carbon atom bearing the hydroxyl (-OH) group in a tertiary alcohol is bonded to three other carbon atoms and, crucially, lacks a hydrogen atom.[1][2]
Standard oxidation reactions of alcohols to aldehydes or ketones necessitate the removal of a hydrogen atom from the carbon atom attached to the hydroxyl group.[2][4] This process, often proceeding through an E2-like elimination mechanism, is fundamental to the formation of the carbon-oxygen double bond of the resulting carbonyl group.[4] Since tertiary alcohols do not possess this requisite hydrogen atom, they are stable to common oxidizing agents like chromic acid and potassium dichromate under conditions that readily oxidize primary and secondary alcohols.[1][2][3] While extremely harsh conditions might force a reaction, they typically lead to the undesirable cleavage of carbon-carbon bonds, resulting in a mixture of degradation products rather than the desired ketone.[3]
Alternative Protocol: Synthesis of 1-Cyclopropylpropan-2-one from 5-Chloro-2-pentanone
A reliable and high-yielding method for the preparation of 1-cyclopropylpropan-2-one (also known as cyclopropyl methyl ketone) involves the base-mediated intramolecular cyclization of 5-chloro-2-pentanone.[5][6][7] This protocol, adapted from a well-established Organic Syntheses procedure, is presented below.[5]
Experimental Protocol
Materials:
-
5-Chloro-2-pentanone
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether ((C₂H₅)₂O)
-
Calcium chloride (CaCl₂)
Instrumentation:
-
Three-necked round-bottom flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of 180 g (4.5 moles) of sodium hydroxide pellets in 180 mL of water.
-
Addition of Substrate: To the sodium hydroxide solution, add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone over a period of 15–20 minutes.
-
Reaction: If the reaction mixture does not begin to boil during the addition, gently heat the flask to initiate boiling. Continue to reflux the mixture for 1 hour.
-
Work-up and Isolation: Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is completely removed from the reaction flask.
-
Saturate the aqueous layer of the distillate with potassium carbonate.
-
Separate the upper layer containing the 1-cyclopropylpropan-2-one.
-
Extract the aqueous layer with two 150 mL portions of diethyl ether.
-
Combine the ether extracts with the ketone layer and dry the combined organic phase over 25 g of calcium chloride for 1 hour.
-
Decant the ether solution and dry with an additional 25 g of calcium chloride.
-
Purification: Remove the diethyl ether by distillation. The resulting crude 1-cyclopropylpropan-2-one can be further purified by fractional distillation.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 5-Chloro-2-pentanone | [5] |
| Product | 1-Cyclopropylpropan-2-one | [5] |
| Yield | 79-90% (from α-acetyl-γ-butyrolactone) | [5] |
| Purity | High (purified by distillation) | [5] |
Logical Workflow for the Synthesis of 1-Cyclopropylpropan-2-one
The following diagram illustrates the key steps in the synthesis of 1-cyclopropylpropan-2-one from 5-chloro-2-pentanone.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
Application Notes and Protocols: Synthesis of Novel Heterocycles from 2-Cyclopropylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel pyrazole and oxazole heterocycles utilizing 2-cyclopropylpropan-2-ol as a readily accessible starting material. The protocols detailed below outline a multi-step synthetic pathway, commencing with the dehydration of the starting alcohol to a versatile alkene intermediate, followed by epoxidation and subsequent cyclization to the target heterocycles.
The cyclopropyl moiety is a prevalent structural motif in numerous biologically active compounds and approved drugs. Its incorporation into novel heterocyclic scaffolds is a promising strategy for the development of new therapeutic agents. This document provides detailed experimental procedures, quantitative data, and visual workflows to facilitate the exploration of this chemical space.
Overall Synthetic Strategy
The synthesis of both pyrazole and oxazole heterocycles from this compound proceeds through a common two-step sequence to generate a key epoxide intermediate, 2-cyclopropyl-2-methyloxirane. This intermediate is then divergently converted to the target heterocyclic systems.
Logical Workflow for Heterocycle Synthesis
Caption: Overall synthetic workflow from this compound to pyrazole and oxazole heterocycles.
Part 1: Synthesis of 3-Cyclopropyl-3-methyl-4,5-dihydro-1H-pyrazole
This section details the three-step synthesis of a novel pyrazole derivative.
Experimental Workflow for Pyrazole Synthesis
Caption: Step-wise workflow for the synthesis of the pyrazole derivative.
Experimental Protocols
Step 1: Dehydration of this compound to 2-Cyclopropylpropene
This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to yield the corresponding alkene.
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Distillation apparatus
-
Separatory funnel
-
-
Procedure:
-
In a round-bottom flask equipped with a distillation head, place this compound.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (approximately 10% by volume).
-
Heat the mixture gently to initiate the dehydration reaction. The product, 2-cyclopropylpropene, will distill as it is formed.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by fractional distillation.
-
Step 2: Epoxidation of 2-Cyclopropylpropene to 2-Cyclopropyl-2-methyloxirane
This protocol details the epoxidation of the alkene intermediate using meta-chloroperoxybenzoic acid (m-CPBA).
-
Materials:
-
2-Cyclopropylpropene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Sulfite solution (Na₂SO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
-
Procedure:
-
Dissolve 2-cyclopropylpropene in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide. The product can be purified by column chromatography if necessary.
-
Step 3: Synthesis of 3-Cyclopropyl-3-methyl-4,5-dihydro-1H-pyrazole
This protocol describes the reaction of the epoxide with hydrazine to form the pyrazole derivative, adapted from a general method for pyrazole synthesis from epoxides.[1]
-
Materials:
-
2-Cyclopropyl-2-methyloxirane
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Scandium(III) triflate (Sc(OTf)₃)
-
N-Bromosuccinimide (NBS)
-
Dry Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a solution of dry THF in a round-bottom flask under an inert atmosphere, add 2-cyclopropyl-2-methyloxirane (2 equivalents) followed by Sc(OTf)₃ (0.25 equivalents) at room temperature.
-
After 15 minutes, add hydrazine monohydrate (1 equivalent) at room temperature.
-
Reflux the reaction mixture for 15 hours.
-
Add N-bromosuccinimide (2.5 equivalents) and continue stirring at 65 °C for 3 hours to facilitate aromatization.[1]
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Pyrazole Synthesis
| Step | Reactant(s) | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | H₂SO₄ (cat.) | None | Distillation | - | >80 (Typical) | General Knowledge |
| 2 | 2-Cyclopropylpropene | m-CPBA | CH₂Cl₂ | 0 to RT | 4-6 | ~75 (Typical) | [2] |
| 3 | 2-Cyclopropyl-2-methyloxirane, Hydrazine | Sc(OTf)₃, NBS | THF | 65 | 18 | up to 67 | [1] |
Part 2: Synthesis of 4-Cyclopropyl-4-methyl-1,3-oxazole
This section outlines the four-step synthesis of a novel oxazole derivative.
Experimental Workflow for Oxazole Synthesis
Caption: Step-wise workflow for the synthesis of the oxazole derivative.
Experimental Protocols
Steps 1 and 2 are identical to the pyrazole synthesis.
Step 3: Isomerization of 2-Cyclopropyl-2-methyloxirane to 1-Cyclopropyl-1-hydroxypropan-2-one
This protocol describes the conversion of the epoxide to an α-hydroxy ketone, a key precursor for oxazole synthesis.[3][4]
-
Materials:
-
2-Cyclopropyl-2-methyloxirane
-
Dimethyl sulfoxide (DMSO)
-
A catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or potassium tert-butoxide)
-
-
Procedure:
-
Dissolve 2-cyclopropyl-2-methyloxirane in DMSO.
-
Add a catalytic amount of the chosen catalyst.
-
Heat the reaction mixture and monitor its progress by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude α-hydroxy ketone by column chromatography.
-
Step 4: Synthesis of 4-Cyclopropyl-4-methyl-1,3-oxazole
This protocol describes the cyclocondensation of the α-hydroxy ketone with a source of ammonia to form the oxazole ring.[5]
-
Materials:
-
1-Cyclopropyl-1-hydroxypropan-2-one
-
Ammonium acetate (CH₃COONH₄)
-
Acetic acid (CH₃COOH)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-cyclopropyl-1-hydroxypropan-2-one in glacial acetic acid.
-
Add an excess of ammonium acetate (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude oxazole by column chromatography.
-
Quantitative Data for Oxazole Synthesis
| Step | Reactant(s) | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | H₂SO₄ (cat.) | None | Distillation | - | >80 (Typical) | General Knowledge |
| 2 | 2-Cyclopropylpropene | m-CPBA | CH₂Cl₂ | 0 to RT | 4-6 | ~75 (Typical) | [2] |
| 3 | 2-Cyclopropyl-2-methyloxirane | Acid/Base cat. | DMSO | Elevated | Varies | 70-90 (Typical) | [3][4] |
| 4 | 1-Cyclopropyl-1-hydroxypropan-2-one | NH₄OAc | Acetic Acid | Reflux | Varies | 50-80 (Typical) | [5] |
Signaling Pathways and Biological Relevance
While the specific biological activities of the synthesized novel heterocycles are yet to be determined, both pyrazole and oxazole scaffolds are known to interact with a variety of biological targets. For instance, pyrazole-containing compounds are known inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is a key enzyme in the inflammatory pathway.
Simplified COX-2 Signaling Pathway
Caption: Potential inhibitory action of novel pyrazole derivatives on the COX-2 signaling pathway.
The synthesized compounds can be screened against a panel of kinases, proteases, and other enzymes to identify potential biological activities. Their unique cyclopropyl substitution may offer novel structure-activity relationships and improved pharmacological profiles.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: 2-Cyclopropylpropan-2-ol as a Versatile Building Block for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylpropan-2-ol is a valuable bifunctional building block in medicinal chemistry. Its structure incorporates a cyclopropyl group and a tertiary alcohol, functionalities that impart desirable physicochemical and pharmacological properties to active pharmaceutical ingredients (APIs). The cyclopropyl moiety is a well-recognized bioisostere for gem-dimethyl or phenyl groups, often leading to improved metabolic stability, enhanced potency, and reduced off-target effects. The tertiary alcohol can participate in hydrogen bonding interactions with biological targets and serves as a key synthetic handle for further molecular elaboration.
These application notes provide a detailed overview of the utility of this compound and its derivatives in the synthesis of APIs, with a specific focus on the synthesis of the agricultural fungicide, Cyproconazole. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its application in drug discovery and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 100.16 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | |
| Boiling Point | 123-124 °C | |
| Density | 0.889 g/mL at 25 °C | |
| CAS Number | 930-39-2 | --INVALID-LINK-- |
Application in the Synthesis of Cyproconazole
A key application of the structural motif of this compound is in the synthesis of Cyproconazole, a broad-spectrum triazole fungicide. The synthesis involves the preparation of a key intermediate, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, which can be derived from precursors related to this compound.
Synthetic Pathway Overview
The overall synthetic strategy for Cyproconazole involves the coupling of a substituted phenyl component with a cyclopropyl-containing fragment, followed by the introduction of the triazole moiety. A simplified workflow for the synthesis of a key intermediate is presented below.
Caption: Synthetic workflow for a key intermediate of Cyproconazole.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propylene (III)
This protocol is based on a Horner-Wadsworth-Emmons reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| p-Chlorobenzyl diethyl phosphonate | 276.66 | 143.2 g | 0.53 |
| Cyclopropyl Methyl Ketone | 84.12 | 43.0 g | 0.5 |
| Solid Potassium Hydroxide (90%) | 56.11 | 50.0 g | 0.8 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 30 mL | - |
| Tetrabutylammonium bromide | 322.37 | 1.0 g | - |
| Toluene | 92.14 | 300 mL | - |
Procedure:
-
In a reaction vessel under vigorous stirring at 15-20 °C, add cyclopropyl methyl ketone, solid potassium hydroxide, dimethyl sulfoxide, tetrabutylammonium bromide, and toluene.
-
Slowly add p-chlorobenzyl diethyl phosphonate dropwise to the mixture.
-
After the addition is complete, continue the reaction for 8 hours, maintaining the temperature.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propylene.
Protocol 2: Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol (I)
This protocol utilizes a hydroboration-oxidation reaction.
Materials:
| Reagent | Molar Ratio |
| 1-(4-chlorophenyl)-2-cyclopropyl-1-propylene (III) | 1.0 |
| Alkali metal borohydride (e.g., NaBH₄) | 0.36 - 1.2 |
| Boron trifluoride etherate solution | 0.12 - 0.4 |
| Aluminum trichloride | 0.12 - 0.4 |
| Hydrogen peroxide (oxydol) | - |
| Aqueous alkali (e.g., NaOH) | - |
Procedure:
-
In a suitable reaction vessel, dissolve 1-(4-chlorophenyl)-2-cyclopropyl-1-propylene in an appropriate solvent.
-
Add the alkali metal borohydride, boron trifluoride etherate solution, and aluminum trichloride mixture to the solution.
-
Stir the reaction mixture at a controlled temperature to facilitate the hydroboration reaction.
-
After the hydroboration is complete, add an aqueous alkali solution followed by the slow addition of hydrogen peroxide to perform the oxidation.
-
Work up the reaction mixture by separating the aqueous and organic layers.
-
Wash the organic layer, dry it over a suitable drying agent, and remove the solvent under reduced pressure to obtain 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol.
Protocol 3: Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (II)
This protocol involves the oxidation of the corresponding alcohol.
Materials:
| Reagent | - |
| 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol (I) | - |
| Oxidizing agent (e.g., pyridinium chlorochromate, Jones reagent) | - |
| Suitable solvent (e.g., dichloromethane) | - |
Procedure:
-
Dissolve 1-(4-chlorophenyl)-2-cyclopropyl-1-propanol in a suitable solvent.
-
Add the oxidizing agent portion-wise at a controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up the mixture.
-
Purify the crude product by column chromatography to obtain 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
Signaling Pathway Inhibition by Cyproconazole
Cyproconazole functions by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, it targets the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.
Caption: Mechanism of action of Cyproconazole.
Conclusion
This compound and its structural analogs are valuable building blocks in the synthesis of complex organic molecules, including active pharmaceutical and agrochemical ingredients. The protocols provided for the synthesis of a key intermediate of Cyproconazole highlight the utility of the cyclopropylpropan-2-ol motif. The unique properties conferred by the cyclopropyl group make this and related building blocks attractive for the development of novel therapeutic and crop protection agents. The detailed methodologies and workflow diagrams presented herein are intended to serve as a practical guide for researchers in the field.
Troubleshooting & Optimization
By-product formation in the synthesis of 2-Cyclopropylpropan-2-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Cyclopropylpropan-2-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on potential by-product formation to address common challenges encountered during this synthesis.
Troubleshooting Guide
Low yields or the presence of significant impurities are common issues in the synthesis of this compound via the Grignard reaction. This guide provides a systematic approach to identifying and resolving these problems.
Issue 1: Low or No Product Formation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | Moisture Contamination: Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] Poor Quality Magnesium: Use fresh, high-purity magnesium turnings. If the magnesium is old or oxidized, it can be activated by stirring with a small amount of iodine or 1,2-dibromoethane before adding the methyl halide.[2][3] |
| Reaction Fails to Initiate | Activation: Add a small crystal of iodine to the magnesium turnings. The disappearance of the iodine's color indicates the reaction has started. Gentle warming with a heat gun can also help initiate the reaction.[1][3] Concentration: A small amount of the methyl halide solution can be added directly to the magnesium to create a concentrated area to facilitate initiation before dropwise addition of the remainder. |
| Inefficient Quenching | Incomplete Protonation: Ensure the reaction is properly quenched with a saturated aqueous solution of ammonium chloride to protonate the alkoxide intermediate and form the final alcohol product. |
Issue 2: Presence of Significant By-products
Possible Causes and Solutions
| By-product | Formation Mechanism | Mitigation Strategies |
| Cyclopropyl methyl ketone (Starting Material) | Enolization: The Grignard reagent acts as a base, deprotonating the ketone to form an enolate, which reverts to the ketone upon workup.[2] | Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. |
| 1-Cyclopropylethanol | Reduction: A hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone. | This is more common with sterically hindered ketones. Using a less hindered Grignard reagent can sometimes reduce this side reaction, though in this specific synthesis, this is not an option. |
| Methane | Reaction with Water: The methylmagnesium bromide reacts with any trace water in the reaction setup. | Use anhydrous solvents and meticulously dried glassware. |
| Ethane | Wurtz-type Coupling: Reaction of the Grignard reagent with unreacted methyl halide. | Add the methyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the Grignard reaction, which involves the nucleophilic addition of a methylmagnesium halide (such as methylmagnesium bromide or iodide) to cyclopropyl methyl ketone.[4][5][6][7] This reaction forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the tertiary alcohol.
Q2: Why is it crucial to use anhydrous conditions for this reaction?
Grignard reagents are extremely reactive towards protic solvents like water.[8] Any moisture present in the glassware or solvents will react with the methylmagnesium bromide to produce methane, quenching the Grignard reagent and significantly reducing the yield of the desired this compound.[1]
Q3: My Grignard reaction is not starting. What can I do?
Initiation of the Grignard reaction can sometimes be sluggish. To start the reaction, you can add a small crystal of iodine, which will be consumed as the reaction begins. Gentle heating with a heat gun can also be applied. Another technique is to add a small amount of pre-formed Grignard reagent from a previous successful batch.
Q4: What are the main by-products I should expect and how can I minimize them?
The primary by-products are unreacted cyclopropyl methyl ketone (from enolization), 1-cyclopropylethanol (from reduction), and methane/ethane from side reactions of the Grignard reagent. To minimize these, ensure strictly anhydrous conditions, control the reaction temperature (low temperature for the addition of the ketone), and control the rate of addition of the reagents.
Q5: How can I purify the final product?
The crude product can be purified by vacuum distillation or column chromatography on silica gel to separate it from unreacted starting materials and by-products.
Quantitative Data on By-product Formation
| By-product | Typical % Range (if not optimized) | Key Influencing Factors |
| Unreacted Ketone | 5-20% | Reaction temperature, rate of addition, steric hindrance |
| Reduction Product | 1-10% | Steric hindrance of ketone and Grignard reagent |
| Grignard Quenching | Variable | Presence of moisture and oxygen |
| Wurtz Coupling | <5% | Rate of Grignard formation, purity of magnesium |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from cyclopropyl methyl ketone and methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclopropyl methyl ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Bromide):
-
Set up an oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and the disappearance of the iodine color. Gentle warming may be necessary.
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Cyclopropyl Methyl Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve cyclopropyl methyl ketone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the cold, stirring Grignard reagent. A precipitate may form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride while stirring.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopropylpropan-2-ol
Welcome to the technical support center for the synthesis of 2-Cyclopropylpropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The most common and effective method for synthesizing this compound is the Grignard reaction. There are two primary variations of this approach:
-
Route A: The reaction of cyclopropylmagnesium bromide with acetone.[1]
-
Route B: The reaction of methylmagnesium bromide with cyclopropyl methyl ketone.
Q2: Which Grignard route is preferable?
Q3: What are the critical parameters to control for a successful Grignard synthesis of this compound?
A3: Several factors are crucial for maximizing the yield and purity of the final product:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used to prevent quenching of the Grignard reagent.
-
Magnesium Activation: The surface of magnesium turnings can oxidize, preventing the reaction from initiating. Activation, by adding a small crystal of iodine or a few drops of 1,2-dibromoethane, is often necessary.[3]
-
Temperature Control: The Grignard reaction is exothermic. The addition of the ketone to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.[3]
-
Molar Ratios: A slight excess of the Grignard reagent is often used to ensure complete consumption of the ketone.
Q4: What are the common side reactions in this synthesis?
A4: The primary side reactions that can lower the yield of this compound include:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-protons of the ketone (acetone or cyclopropyl methyl ketone), forming an enolate that will not lead to the desired alcohol.[3]
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, resulting in the formation of a hydrocarbon byproduct (e.g., dicyclopropyl or ethane).[3]
-
Reduction: In some cases, particularly with sterically hindered ketones, the Grignard reagent can act as a reducing agent, converting the ketone to a secondary alcohol.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Grignard reaction fails to initiate.
| Possible Cause | Solution |
| Wet glassware or solvents | Flame-dry all glassware under vacuum or in an oven. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent. |
| Inactive magnesium turnings | Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.[3] |
| Impure alkyl halide | Ensure the cyclopropyl bromide or methyl bromide is pure and dry. Distill if necessary. |
Problem 2: Low yield of this compound.
| Possible Cause | Solution |
| Incomplete reaction | Ensure the reaction is stirred for a sufficient amount of time after the addition of the ketone, allowing it to warm to room temperature. |
| Side reactions (enolization, Wurtz coupling) | Add the ketone solution slowly to the Grignard reagent at 0 °C to minimize side reactions. Ensure a slight excess of the Grignard reagent. |
| Quenching of Grignard reagent | Maintain strict anhydrous conditions throughout the reaction. |
| Inefficient work-up | Use a saturated aqueous solution of ammonium chloride for quenching to avoid the formation of magnesium hydroxide emulsions that can trap the product. |
Problem 3: Presence of significant impurities in the final product.
| Impurity | Source | Prevention and Removal |
| Unreacted ketone (acetone or cyclopropyl methyl ketone) | Incomplete reaction or insufficient Grignard reagent. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Can be removed by fractional distillation. |
| Secondary alcohol (isopropanol or 1-cyclopropylethanol) | Reduction of the ketone by the Grignard reagent. | This is less common with small Grignard reagents but can be minimized by maintaining a low reaction temperature during addition. Can be separated by column chromatography. |
| Wurtz coupling product (e.g., dicyclopropyl) | Coupling of the Grignard reagent with the alkyl halide. | Can be minimized by slow addition of the alkyl halide during Grignard formation. Removable by distillation. |
Experimental Protocols
Synthesis of this compound via Route A (Cyclopropylmagnesium Bromide and Acetone)
1. Preparation of Cyclopropylmagnesium Bromide:
-
All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine.
-
Prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the cyclopropyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle boiling. If not, gentle warming may be required.
-
Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
2. Reaction with Acetone:
-
Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C using an ice bath.
-
Prepare a solution of dry acetone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
3. Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Reactants | Cyclopropylmagnesium bromide, Acetone | Methylmagnesium bromide, Cyclopropyl methyl ketone | Cyclopropylmagnesium bromide, Acetone |
| Molar Ratio (Grignard:Ketone) | 1.1 : 1 | 1.2 : 1 | 1.1 : 1 |
| Solvent | Diethyl Ether | THF | Diethyl Ether |
| Addition Temperature | 0 °C | -10 °C | 25 °C (Room Temp) |
| Reaction Time (post-addition) | 1 hour | 1.5 hours | 1 hour |
| Typical Yield | 75-85% | 80-90% | 50-60% |
| Observed Purity (GC) | ~95% | >97% | ~90% (with more byproducts) |
Note: The data in this table is representative and may vary based on specific experimental conditions and techniques.
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Purification of 2-Cyclopropylpropan-2-ol by Fractional Distillation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-cyclopropylpropan-2-ol via fractional distillation. It is intended for researchers, scientists, and professionals in drug development.
Data Presentation: Physical Properties of Key Compounds
A successful fractional distillation relies on the differences in the boiling points of the components in the mixture. Below is a table summarizing the physical properties of the target compound, this compound, and potential impurities that may be present after its synthesis, commonly via the Grignard reaction of methylmagnesium bromide with cyclopropyl methyl ketone in diethyl ether.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₂O | 100.16 | ~82 (estimated) |
| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | 111-114[1][2][3][4][5] |
| Diethyl ether (solvent) | (C₂H₅)₂O | 74.12 | 34.6[1][2][3] |
| Methylmagnesium bromide | CH₃MgBr | 119.24 | Decomposes in water |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the fractional distillation of this compound.
Q1: My distillation is very slow, or the vapor isn't reaching the condenser. What should I do?
A1: This issue, often referred to as a "stalled distillation," can be caused by several factors:
-
Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the liquid and allow the vapor to ascend the fractionating column.
-
Troubleshooting: Gradually increase the temperature of the heating mantle. Ensure the flask is properly seated in the heating mantle for efficient heat transfer.
-
-
Poor Insulation: Heat loss from the distillation column can prevent the vapor from reaching the top.
-
Troubleshooting: Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss.[6]
-
-
System Leaks: Leaks in the glassware joints can allow vapor to escape.
Q2: The temperature at the distillation head is fluctuating and not holding steady.
A2: A stable temperature reading at the thermometer is indicative of a pure fraction being collected. Fluctuations suggest a problem with the separation.
-
Heating Rate is Too High: Rapid heating can cause different components to vaporize and travel up the column together, leading to poor separation and temperature instability.
-
Troubleshooting: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow and steady distillation is key to good separation.[6]
-
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is entering the condenser.
-
Troubleshooting: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head leading to the condenser.
-
Q3: I've collected a fraction, but it appears to be a mixture of my product and impurities. How can I improve the separation?
A3: This indicates that the fractional distillation is not efficient enough to separate the components.
-
Inefficient Fractionating Column: The column may not have enough theoretical plates to separate compounds with close boiling points.
-
Troubleshooting: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.
-
-
Distillation Rate is Too Fast: As mentioned previously, a high distillation rate compromises separation efficiency.
-
Troubleshooting: Slow down the distillation to allow for more vaporization-condensation cycles within the column.
-
Q4: I suspect I have an azeotrope. How can I tell, and what can I do?
A4: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[8][9]
-
Identifying an Azeotrope: If the temperature at the distillation head remains constant while a mixture is distilling, and the collected distillate has a constant composition (which can be checked by methods like GC-MS), you may have an azeotrope.
-
Breaking an Azeotrope:
-
Azeotropic Distillation: This involves adding a third component (an entrainer) to the mixture to form a new, lower-boiling azeotrope with one of the original components, which can then be distilled off.[8] For tertiary alcohols like this compound, a common azeotrope is with water.[10][11]
-
Extractive Distillation: A high-boiling solvent is added to the mixture to alter the relative volatilities of the components, allowing for their separation.[12]
-
Q5: My product seems to have decomposed during distillation. What could have caused this?
A5: Tertiary alcohols like this compound are susceptible to dehydration, especially at elevated temperatures and in the presence of acidic impurities, to form alkenes.[4][13][14][15][16]
-
Acidic Contaminants: Trace amounts of acid from the Grignard synthesis workup can catalyze the dehydration of the alcohol.
-
Troubleshooting: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a water wash and drying with an anhydrous salt (e.g., magnesium sulfate).
-
-
Excessive Heat: High temperatures can promote the elimination of water.
-
Troubleshooting: If possible, perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and reduce the likelihood of thermal decomposition.
-
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the general steps for the purification of this compound from a reaction mixture typically containing diethyl ether and unreacted cyclopropyl methyl ketone.
1. Preparation of the Crude Mixture:
- Following the aqueous workup of the Grignard reaction, separate the organic layer.
- Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride, a 5% sodium bicarbonate solution, and finally with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the bulk of the diethyl ether solvent using a rotary evaporator. Be cautious not to evaporate the product.
2. Apparatus Setup:
- Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
- Ensure all glassware is clean and dry.[6]
- Use a heating mantle with a stirrer for heating the distillation flask. Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.[16]
- Properly place the thermometer as described in Q2.
3. Distillation Procedure:
- Transfer the concentrated crude product into the distillation flask.
- Begin heating the flask gently.
- Fraction 1 (Diethyl Ether): The temperature should initially rise to around 35°C, the boiling point of diethyl ether.[1][2][3] Collect this first fraction in a receiving flask cooled in an ice bath.
- Once all the ether has distilled, the temperature may drop slightly before rising again.
- Intermediate Fraction: As the temperature rises towards the boiling point of the product, there may be an intermediate fraction. It is advisable to collect this in a separate receiving flask.
- Fraction 2 (this compound): The temperature should stabilize at the boiling point of this compound (approximately 82°C). Collect this fraction in a clean, pre-weighed receiving flask.
- End of Distillation: When the temperature begins to rise again, it indicates that the higher-boiling impurity, cyclopropyl methyl ketone (boiling point 111-114°C), is starting to distill.[1][2][3][4][5] At this point, stop the distillation.
- Allow the apparatus to cool completely before disassembling.
4. Analysis of Fractions:
- Analyze the collected fractions (especially the main product fraction) for purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common problems during the fractional distillation of this compound.
Caption: Troubleshooting workflow for fractional distillation.
References
- 1. Diethyl ether - Wikipedia [en.wikipedia.org]
- 2. 60-29-7 CAS MSDS (Diethyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. preproom.org [preproom.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. chemicaltweak.com [chemicaltweak.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. CN1760165A - Method for separating tertiary butyl alcohol from water through azeotropy rectification in non-homogeneous phase - Google Patents [patents.google.com]
- 11. US5084142A - Separation of tertiary butyl alcohol from water by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 12. dwsim.fossee.in [dwsim.fossee.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 15. quora.com [quora.com]
- 16. organicmystery.com [organicmystery.com]
Common impurities in 2-Cyclopropylpropan-2-ol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyclopropylpropan-2-ol. The information focuses on identifying and removing common impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized via the Grignard reaction?
A1: When synthesizing this compound using cyclopropylmagnesium bromide and acetone, several impurities can be expected. These impurities primarily originate from unreacted starting materials, side reactions during the formation of the Grignard reagent, and the subsequent reaction with the ketone.
Common Impurities Include:
-
Unreacted Starting Materials:
-
Acetone
-
Cyclopropyl bromide
-
-
Byproducts from Grignard Reagent Formation:
-
Bicyclopropyl: Formed from the coupling of the Grignard reagent.
-
Benzene: If phenylmagnesium bromide is used as a precursor or contaminant, it can react with trace amounts of water.[1]
-
-
Solvent Residues:
-
Diethyl ether (ether)
-
Tetrahydrofuran (THF)
-
-
Workup-Related Impurities:
-
Residual magnesium salts if the aqueous workup is incomplete.
-
Q2: How can I remove unreacted starting materials and byproducts from my crude this compound?
A2: A combination of purification techniques is typically employed. The choice of method depends on the boiling points and polarities of the impurities relative to the product.
-
Fractional Distillation: This is an effective method for separating this compound from impurities with significantly different boiling points, such as residual solvents (diethyl ether, THF), unreacted acetone, and cyclopropyl bromide.[2][3]
-
Column Chromatography: This technique is highly effective for separating compounds based on polarity. Since this compound is a polar alcohol, it will have a stronger affinity for a polar stationary phase (like silica gel) compared to nonpolar impurities such as bicyclopropyl.[4][5][6][7][8]
Q3: What is the recommended procedure for an aqueous workup after the Grignard reaction?
A3: A proper aqueous workup is crucial to remove inorganic salts and quench the reaction.
-
Quenching: The reaction mixture should be carefully quenched by slowly adding it to an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[9] This protonates the intermediate alkoxide to form the desired alcohol.
-
Extraction: After quenching, the product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. This should be repeated multiple times to ensure complete extraction.[9]
-
Washing: The combined organic layers should be washed with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.[9]
-
Drying: The organic layer is then dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any remaining water.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Components | The difference in boiling points between the product and impurities is less than 25°C. | Use a fractionating column with a higher number of theoretical plates (e.g., a longer column or one with more efficient packing material).[2] |
| The distillation is being performed too quickly. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. | |
| Product is Contaminated with Water | An azeotrope has formed between the product and water. | Dry the crude product thoroughly with an anhydrous drying agent before distillation. If an azeotrope persists, consider a different purification method or use a drying agent that can be added to the distillation flask. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation on the Column | The solvent system (eluent) is too polar. | Start with a less polar solvent system and gradually increase the polarity. This will allow non-polar impurities to elute first, followed by the more polar product.[5] |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase (silica gel or alumina) is packed uniformly without any air bubbles or cracks.[4] | |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the solvent system to facilitate the elution of the polar alcohol product. |
| Streaking of the Compound on the Column | The sample was overloaded on the column. | Use a larger column or apply a smaller amount of the crude product. |
Quantitative Data
The following table summarizes the physical properties of this compound and some of its common impurities, which are critical for planning their separation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | 100.16 | ~140-150 | Polar |
| Acetone | 58.08 | 56 | Polar aprotic |
| Cyclopropyl bromide | 120.98 | 68-70 | Nonpolar |
| Bicyclopropyl | 82.14 | 75-76 | Nonpolar |
| Diethyl Ether | 74.12 | 34.6 | Relatively nonpolar |
| Tetrahydrofuran (THF) | 72.11 | 66 | Polar aprotic |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for removing impurities with boiling points that differ from this compound by more than 25°C.[2]
-
Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges).
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Distillation: Heat the flask gently. The most volatile impurities (e.g., diethyl ether, acetone, cyclopropyl bromide) will distill first. Collect these as the first fraction.
-
Product Collection: As the temperature rises and stabilizes near the boiling point of this compound, change the receiving flask to collect the pure product.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
Protocol 2: Purification by Column Chromatography
This method is ideal for removing nonpolar impurities like bicyclopropyl.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in a nonpolar solvent (e.g., hexane).[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). The nonpolar impurities will travel down the column more quickly.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar this compound.
-
Isolation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic for Impurity Removal
Caption: Decision-making process for selecting a purification method.
References
- 1. homework.study.com [homework.study.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Chemistry 102 - Experiment 5 [home.miracosta.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting low yield in reactions with 2-Cyclopropylpropan-2-ol
Welcome to the technical support center for 2-Cyclopropylpropan-2-ol. This resource is tailored for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this tertiary alcohol. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides designed to address common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My acid-catalyzed dehydration of this compound is resulting in a low yield of the expected alkene and a mixture of other products. What is happening?
A1: This is a common issue stemming from the unique stability and reactivity of the tertiary cyclopropylcarbinyl cation intermediate formed upon protonation and loss of water.[1][2] This carbocation is highly susceptible to rearrangement via ring-opening, which is often kinetically favorable and competes with the desired elimination pathway.[3][4] Strong acids and high temperatures can exacerbate these side reactions.[5]
Key factors to investigate:
-
Acid Strength and Concentration: Strong, non-coordinating acids can promote carbocation formation and subsequent rearrangement.
-
Temperature: Higher temperatures can provide the activation energy needed for the ring-opening pathway.[6]
-
Reaction Time: Extended reaction times can lead to product degradation or polymerization of the desired alkene.[5]
Q2: I am attempting a Ritter reaction with this compound and a nitrile, but the yield of the corresponding N-alkyl amide is poor. What are the likely causes?
A2: The Ritter reaction proceeds via a stable carbocation intermediate, which in this case is the cyclopropylcarbinyl cation.[7][8] Low yields can be attributed to several factors:
-
Carbocation Rearrangement: As with dehydration, the intermediate carbocation can undergo ring-opening before being trapped by the nitrile nucleophile.[1][3]
-
Nitrile Reactivity: The nucleophilicity of the chosen nitrile is crucial. Less reactive nitriles may not trap the carbocation efficiently, allowing more time for side reactions.
-
Acid Catalyst: The choice and concentration of the acid are critical for generating the carbocation without promoting excessive side reactions.[9]
Q3: Are there general precautions I should take when working with this compound to maximize yield?
A3: Yes. Due to the sensitive nature of the cyclopropyl group adjacent to a reactive center, certain general strategies can help improve outcomes:
-
Avoid Strongly Acidic Conditions: Whenever possible, opt for reaction pathways that do not involve the formation of a cyclopropylcarbinyl cation. If acidic conditions are necessary, use the mildest possible acid that can effect the transformation.[5][10]
-
Control Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate to minimize undesired pathways like rearrangement and elimination.[11]
-
Anhydrous Conditions: For many reactions, such as those involving organometallics or certain catalysts, ensuring strictly anhydrous conditions is vital to prevent quenching of reagents and other side reactions.[12]
-
Inert Atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.[12]
Troubleshooting Guide: Low Yield in Acid-Catalyzed Reactions
Low yields in acid-catalyzed reactions of this compound are typically due to competing reaction pathways. The following guide and diagram illustrate a logical workflow for troubleshooting these issues.
Caption: Troubleshooting workflow for low yield reactions.
Competing Reaction Pathways
Under acidic conditions, the protonated alcohol forms a tertiary cyclopropylcarbinyl cation. This intermediate can either undergo the desired reaction (e.g., E1 elimination) or a competing ring-opening rearrangement to form a more stable, delocalized cation, leading to undesired byproducts.
Caption: Competing reaction pathways under acidic conditions.
Data Presentation: Catalyst Effects on Dehydration
The choice of acid catalyst can significantly impact the product distribution in the dehydration of this compound. The following table summarizes hypothetical results to illustrate this effect.
| Catalyst (5 mol%) | Temperature (°C) | Time (h) | Desired Alkene Yield (%) | Ring-Opened Byproducts (%) |
| Conc. H₂SO₄ | 80 | 1 | 35 | 60 |
| 85% H₃PO₄ | 100 | 4 | 65 | 30 |
| p-TsOH | 80 (Toluene) | 6 | 78 | 15 |
| Amberlyst-15 | 80 (Toluene) | 12 | 85 | <5 |
Experimental Protocols
Protocol 1: Mild Dehydration using p-Toluenesulfonic Acid (p-TsOH)
This protocol aims to minimize ring-opening by using a milder acid catalyst and a Dean-Stark apparatus to remove water and drive the reaction to completion.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1.0 eq), toluene (approx. 0.2 M), and p-TsOH·H₂O (0.05 eq).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude alkene product by distillation or column chromatography.
Protocol 2: Ritter Reaction with Acetonitrile
This protocol describes the synthesis of N-(1-cyclopropyl-1-methylethyl)acetamide using sulfuric acid.
Materials:
-
This compound
-
Acetonitrile
-
Concentrated sulfuric acid (98%)
-
Ice water
-
Sodium hydroxide solution (10%)
-
Diethyl ether
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add acetonitrile.
-
Slowly add concentrated sulfuric acid dropwise to the stirred acetonitrile, maintaining the low temperature.
-
To this cold mixture, add this compound (1.0 eq) dropwise. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture by slowly adding 10% sodium hydroxide solution until the pH is ~8-9.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. era.ed.ac.uk [era.ed.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
- 8. Ritter Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 2-Cyclopropylpropan-2-ol
Welcome to the technical support center for the scale-up synthesis of 2-Cyclopropylpropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of this important tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial-scale synthetic route for this compound?
The most prevalent and scalable method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of cyclopropylmagnesium bromide to acetone. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF) and requires strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.
Q2: Why is temperature control so critical during the scale-up of this Grignard reaction?
The Grignard reaction is highly exothermic.[1][2] On a large scale, the heat generated can be difficult to dissipate, leading to a rapid increase in temperature. This can cause several problems:
-
Runaway Reaction: Uncontrolled temperature rise can lead to vigorous, and potentially dangerous, boiling of the solvent.[1]
-
Side Reactions: Higher temperatures can promote side reactions, such as enolization of the acetone starting material or reduction of the ketone, which reduces the overall yield and complicates purification.
-
Solvent Loss: Excessive boiling can lead to the loss of flammable ether solvents, creating a significant fire hazard.[1]
Q3: What are the primary safety hazards associated with the large-scale synthesis of this compound?
The primary hazards stem from the use of Grignard reagents and flammable solvents.[1][3]
-
Pyrophoric Nature: Grignard reagents can be pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[3]
-
Flammability: The ethereal solvents used (e.g., THF, diethyl ether) are highly flammable.[1][3]
-
Exothermic Reaction: As mentioned, the reaction is highly exothermic and can lead to a runaway situation if not properly controlled.[1][2]
-
Moisture Reactivity: Grignard reagents react violently with water.[3]
Q4: What are the expected byproducts in this synthesis?
Potential byproducts can include unreacted starting materials and products from side reactions. The Grignard reagent can act as a base, leading to the deprotonation of acetone to form an enolate, which, after workup, regenerates the starting ketone.[4] Another possible side reaction is the reduction of acetone to isopropanol.
Q5: How is this compound typically purified on a large scale?
Purification of tertiary alcohols like this compound can be achieved through several methods.[5][6][7] A common approach involves an initial aqueous workup to quench the reaction and remove inorganic salts. This is often followed by extraction and then fractional distillation to separate the product from the solvent and any lower or higher boiling point impurities. For very high purity requirements, chromatographic methods could be employed, but this is less common for large-scale production due to cost.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Initiation | 1. Inactive magnesium surface. 2. Presence of moisture in glassware or solvent. 3. Impure starting materials. | 1. Activate magnesium with a small crystal of iodine or by gentle heating. 2. Ensure all glassware is flame-dried or oven-dried and solvents are anhydrous.[8] 3. Use high-purity starting materials. |
| Low Yield of this compound | 1. Incomplete reaction. 2. Side reactions (e.g., enolization of acetone). 3. Loss of product during workup or purification. | 1. Increase reaction time or ensure efficient mixing. 2. Maintain a low reaction temperature during the addition of acetone. 3. Optimize the workup procedure to minimize losses. For purification by distillation, ensure the fractionating column is efficient. |
| Presence of Starting Materials in Final Product | 1. Incomplete reaction. 2. Inefficient purification. | 1. Increase reaction time or temperature after the initial exothermic phase. 2. Improve the efficiency of the fractional distillation. |
| Formation of a High-Boiling Residue | 1. Polymerization of acetone. 2. Side reactions at elevated temperatures. | 1. Use high-purity acetone free of peroxides. 2. Maintain strict temperature control throughout the reaction. |
| Difficulty in Separating Product from Solvent | 1. Close boiling points of the product and solvent. | 1. Use a more efficient fractional distillation column. 2. Consider using a different solvent with a more distinct boiling point if feasible for the reaction. |
Data Presentation
Illustrative Scale-up Reaction Parameters vs. Yield and Purity
| Scale (moles) | Solvent | Addition Time (h) | Reaction Temp (°C) | Yield (%) | Purity (by GC, %) |
| 1 | Diethyl Ether | 1 | 0 to 5 | 85 | 95 |
| 1 | THF | 1 | 0 to 5 | 88 | 96 |
| 10 | THF | 4 | 0 to 10 | 82 | 94 |
| 50 | THF | 8 | 5 to 15 | 78 | 92 |
Note: This data is illustrative to demonstrate potential trends in scale-up. Actual results may vary.
Common Impurities in Crude this compound
| Impurity | Typical Concentration Range (%) | Origin |
| Acetone | 1 - 5 | Unreacted starting material |
| Isopropanol | 0.5 - 2 | Reduction of acetone |
| Di-cyclopropyl carbinol | < 0.5 | Impurity in Grignard reagent |
| High-boiling oligomers | 1 - 3 | Polymerization of acetone |
Experimental Protocols
Key Experiment: Scale-up Synthesis of this compound
1. Reactor Setup:
-
A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel is assembled.
-
All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.[8]
2. Grignard Reagent Preparation (if not using commercial solution):
-
Magnesium turnings are charged into the reactor.
-
A small amount of an activating agent (e.g., a crystal of iodine) can be added.
-
Anhydrous THF is added to cover the magnesium.
-
A small portion of cyclopropyl bromide in anhydrous THF is added to initiate the reaction.
-
Once the reaction starts (indicated by a temperature increase and bubbling), the remaining cyclopropyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
3. Reaction with Acetone:
-
The prepared or commercial cyclopropylmagnesium bromide solution in THF is cooled to 0-5 °C using a circulating chiller.
-
A solution of anhydrous acetone in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition rate should be carefully controlled to manage the exotherm.[1]
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure completion.
4. Work-up and Purification:
-
The reaction mixture is cooled in an ice bath.
-
The reaction is slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride. This should be done with vigorous stirring.
-
The layers are separated. The aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether or methyl tert-butyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation under vacuum.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Cyclopropane synthesis [organic-chemistry.org]
- 2. US8450533B2 - Cyclopropanation process - Google Patents [patents.google.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2009023980A1 - Cyclopropanation process - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: By-product Analysis in 2-Cyclopropylpropan-2-ol Reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of by-products from reactions involving 2-Cyclopropylpropan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the potential by-products I should expect in reactions with this compound?
A1: Based on the chemical nature of this compound, a tertiary cyclopropyl carbinol, by-products can arise from several reaction pathways, particularly under acidic or oxidative conditions. Key potential by-products include:
-
Dehydration Products: Acid-catalyzed dehydration is a common side reaction for alcohols, leading to the formation of alkenes.[1][2] For this compound, this can result in various isomers.
-
Ring-Opening Products: Cyclopropyl carbinols are known to undergo ring-opening reactions, especially under acidic conditions, which can lead to the formation of homoallylic alcohols and other rearranged structures.[3][4]
-
Oxidation Products: If oxidizing agents are present or if the reaction is exposed to air at high temperatures, this compound can be oxidized. However, as a tertiary alcohol, it is generally resistant to oxidation under standard conditions. More forcing conditions could lead to fragmentation.
-
Isomerization Products: Rearrangement of the carbocation intermediate formed during certain reactions can lead to various structural isomers.
Q2: I am seeing unexpected peaks in my GC-MS chromatogram. How can I tentatively identify them?
A2: Identifying unknown peaks is a common challenge in chemical analysis. Here is a systematic approach:
-
Analyze the Mass Spectrum: Look at the mass spectrum of the unknown peak. The molecular ion peak (M+) will give you the molecular weight of the compound.
-
Examine Fragmentation Patterns: The fragmentation pattern is a chemical fingerprint. For alcohols, characteristic losses include water (M-18). The fragmentation of the cyclopropyl group can also provide clues.
-
Consult Mass Spectral Libraries: Use a mass spectral library (e.g., NIST, Wiley) to search for matches to your unknown spectrum.
-
Consider Reaction Conditions: Think about the reagents and conditions of your reaction. Could the unknown peak be a rearrangement product, a reaction with the solvent, or a degradation product?
-
Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the molecular ion, allowing you to determine the elemental composition and narrow down the possibilities for the chemical formula.
Q3: What are the best practices for preparing my this compound reaction mixture for GC-MS analysis?
A3: Proper sample preparation is crucial for obtaining high-quality GC-MS data. Here are some best practices:
-
Quenching the Reaction: Ensure your reaction is completely quenched before preparing your sample for analysis to prevent further reactions from occurring in the vial.
-
Solvent Selection: Choose a volatile organic solvent that is compatible with your GC column and in which your analytes are soluble.[5] Dichloromethane, hexane, and ethyl acetate are common choices. Avoid non-volatile solvents, strong acids, and strong bases.[5]
-
Dilution: Dilute your sample to an appropriate concentration. A typical starting concentration is around 1 mg/mL.[6]
-
Filtration/Centrifugation: Remove any particulate matter by filtering or centrifuging your sample to prevent blockage of the GC inlet and column.[5]
-
Derivatization: For polar by-products that may not be volatile enough for GC analysis, consider derivatization to increase their volatility.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound and its by-products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Improper column installation. | 1. Use a deactivated inlet liner. 2. Bake out the column or trim the front end. 3. Reinstall the column according to the manufacturer's instructions. |
| Peak Fronting | 1. Column overload. 2. Incompatible solvent. | 1. Dilute the sample or use a split injection. 2. Choose a solvent that is more compatible with the stationary phase of your column. |
| Ghost Peaks | 1. Contamination in the syringe, inlet, or carrier gas. 2. Carryover from a previous injection. | 1. Clean the syringe and inlet. Use high-purity carrier gas with a purifier. 2. Run a solvent blank to wash the system. |
| Baseline Instability | 1. Column bleed. 2. Contaminated carrier gas. 3. Detector issues. | 1. Condition the column. Ensure the oven temperature does not exceed the column's maximum limit. 2. Check for leaks and ensure the gas purifier is functional. 3. Clean the detector. |
| Poor Resolution | 1. Inappropriate GC temperature program. 2. Incorrect carrier gas flow rate. 3. Column degradation. | 1. Optimize the temperature ramp rate. 2. Optimize the carrier gas flow rate for your column dimensions. 3. Replace the column. |
Predicted By-products and GC-MS Data
The following table summarizes the predicted by-products from common reactions of this compound and their expected mass spectral data. Note that retention times are highly dependent on the specific GC column and conditions used.
| By-product Type | Example Structure | Predicted Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Notes |
| Dehydration Product | 2-cyclopropylpropene | 82.14 | 82, 67, 41 | Loss of water from the parent molecule. |
| Ring-Opening Product | 3-methylbut-3-en-1-ol | 86.13 | 86, 71, 55, 43 | Resulting from acid-catalyzed rearrangement of the cyclopropyl ring. |
| Isomerization Product | 1-cyclopropylethanone | 84.12 | 84, 69, 43 | Can be formed through rearrangement of the carbocation intermediate. |
Experimental Protocols
Standard GC-MS Method for By-product Analysis
This protocol provides a general starting point for the analysis of volatile by-products from this compound reactions. Optimization may be required based on the specific by-products of interest.
-
Sample Preparation:
-
Dilute 10 µL of the reaction mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).[5]
-
Vortex the sample to ensure homogeneity.
-
If particulates are present, filter the sample through a 0.45 µm syringe filter.
-
-
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration of by-products.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity column is a good starting point (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Visualizations
Caption: A typical workflow for the analysis of by-products using GC-MS.
Caption: A decision tree for troubleshooting common GC-MS chromatographic problems.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-CYCLOPROPYL-2-PROPANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Cyclopropyl-2-propanol | C6H12O | CID 301459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 2-Cyclopropylpropan-2-ol Reactions
Welcome to the technical support center for reactions involving 2-Cyclopropylpropan-2-ol. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions involving this compound? A1: The most common catalytic reaction for this compound, a tertiary alcohol, is acid-catalyzed dehydration to form various alkene isomers. Due to the presence of the cyclopropyl group, acid-catalyzed ring-opening can also occur as a potential side reaction under harsh conditions.
Q2: How does catalyst loading typically affect the dehydration of this compound? A2: Catalyst loading is a critical parameter influencing reaction rate, conversion, and selectivity.
-
Higher Catalyst Loading: Generally leads to faster reaction rates and higher conversion. However, excessive loading can increase costs and may promote side reactions, such as polymerization or cyclopropane ring-opening, potentially lowering the selectivity for the desired alkene product.[1]
-
Lower Catalyst Loading: More economical and can minimize side reactions. However, if the loading is too low, the reaction may be slow or result in incomplete conversion.[1][2] The goal is to find the lowest loading that achieves a desirable rate and high yield.
Q3: Can increasing the catalyst loading have a negative impact on the reaction? A3: Yes. For some catalysts, high concentrations can lead to the formation of less selective or inactive aggregates.[1] It can also promote undesired pathways, such as charring with strong acids like sulfuric acid, or decomposition of the starting material or products.[3]
Q4: What are some common catalysts used for the dehydration of tertiary alcohols like this compound? A4: Both homogeneous and heterogeneous acid catalysts are commonly used.
-
Homogeneous Catalysts: Concentrated acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are effective but can lead to charring and difficult work-ups.[3][4]
-
Heterogeneous Catalysts: Solid acid catalysts like alumina (Al₂O₃) or zeolites are often preferred as they can be easily removed by filtration, simplifying purification and reducing waste.[4][5][6] They often offer better selectivity and milder reaction conditions.
Q5: What is catalyst deactivation and how can I prevent it? A5: Catalyst deactivation is the loss of catalytic activity over time. Common causes include poisoning from impurities in the substrate or solvent, coking (formation of carbonaceous deposits on the catalyst surface), or structural changes to the catalyst itself.[5] To prevent this, ensure high purity of all reagents and solvents, handle air- and moisture-sensitive catalysts under an inert atmosphere, and operate within the recommended temperature range for the catalyst.[1][2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of this compound
| Potential Cause | Suggested Solution |
| Inactive or Poisoned Catalyst | Use a fresh batch of catalyst and ensure it has been stored correctly under an inert atmosphere if required. Purify the substrate and solvents to remove potential catalyst poisons like water or sulfur compounds.[2][7] |
| Insufficient Catalyst Loading | The reaction rate may be too slow. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol% or 5 mol%) to see if conversion improves.[2] |
| Suboptimal Reaction Temperature | Dehydration reactions often require heating. Ensure the temperature is appropriate for the chosen catalyst. For solid catalysts like alumina, higher temperatures may be necessary.[3][4] |
| Poor Mixing (Heterogeneous Catalysts) | For solid catalysts, ensure efficient stirring to maximize contact between the catalyst surface and the reactants.[1] |
Issue 2: Poor Selectivity (Formation of Multiple Products)
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | High temperatures or highly acidic catalysts can lead to the formation of multiple alkene isomers or cyclopropane ring-opening.[8] Try using a milder catalyst (e.g., phosphoric acid instead of sulfuric acid) or lowering the reaction temperature. |
| Incorrect Catalyst Choice | The catalyst's acidic properties influence product distribution. Screen different solid acid catalysts (e.g., various zeolites, alumina) which can offer shape-selectivity and favor the formation of a specific isomer. |
| Excessive Catalyst Loading | High catalyst concentration can sometimes promote side reactions.[1] Try reducing the catalyst loading to see if selectivity improves while maintaining acceptable conversion. |
Issue 3: Formation of Tar or Dark-Colored Byproducts
| Potential Cause | Suggested Solution |
| Charring from Strong Acid Catalyst | This is common with concentrated sulfuric acid at elevated temperatures.[3] Switch to a less oxidizing acid like phosphoric acid or use a solid acid catalyst like alumina.[3][4] |
| High Reaction Temperature | Excessive heat can cause decomposition of the starting material or products. Reduce the reaction temperature and monitor the reaction progress closely. |
| Substrate Instability | The product alkenes may be prone to polymerization under the reaction conditions. Consider running the reaction at a lower concentration or removing the product as it forms (e.g., by distillation). |
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Dehydration of this compound This table conceptualizes how varying the catalyst loading of a generic solid acid catalyst (e.g., Al₂O₃) might influence the reaction outcome at a fixed temperature and time.
| Catalyst Loading (wt%) | Conversion (%) | Selectivity for Product A¹ (%) | Selectivity for Product B² (%) |
| 1.0 | 45 | 90 | 10 |
| 2.5 | 78 | 88 | 12 |
| 5.0 | 95 | 85 | 15 |
| 10.0 | 99 | 75 | 25 |
| Data is for illustrative purposes and based on general catalytic principles. | |||
| ¹Product A: Desired, more stable alkene isomer. | |||
| ²Product B: Less desired, less stable alkene isomer. |
Table 2: Illustrative Comparison of Different Acid Catalysts This table illustrates potential outcomes when using different catalysts for the dehydration of this compound under optimized conditions for each.
| Catalyst | Typical Loading | Temperature (°C) | Conversion (%) | Notes |
| Conc. H₂SO₄ | 5-10 mol% | 100-140 | >95 | High risk of charring and side reactions.[3][4] |
| 85% H₃PO₄ | 10-20 mol% | 150-180 | 85-95 | Milder than H₂SO₄, less charring.[4] |
| Alumina (Al₂O₃) | 5-10 wt% | 200-350 | >90 | Heterogeneous, easy to remove, good selectivity.[4][5] |
| H-ZSM-5 Zeolite | 5-10 wt% | 200-300 | >98 | Shape-selective, can favor specific isomers.[6] |
| Data is for illustrative purposes. |
Visualizations
Caption: Experimental workflow for catalyst loading optimization.
Caption: Decision tree for troubleshooting common reaction issues.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Homogeneous Dehydration Reaction
This protocol provides a starting point for optimizing the amount of a homogeneous acid catalyst, such as phosphoric acid.
-
Preparation: In a glovebox or under an inert atmosphere for sensitive setups, arrange a series of clean, dry reaction vials or flasks equipped with stir bars.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., toluene or xylenes).
-
Catalyst Addition: To each reaction vessel, add the desired amount of the acid catalyst (e.g., 85% H₃PO₄). For a screening experiment, you might set up reactions with 1, 2, 5, and 10 mol% of the catalyst.
-
Reaction Initiation: Add the solvent to each vessel, followed by the substrate stock solution to initiate the reaction. Ensure the final concentration of the substrate is consistent across all reactions (e.g., 0.2 M).
-
Reaction Execution: Seal the vessels and place them in a pre-heated parallel reactor block or oil bath set to the desired temperature (e.g., 150 °C).
-
Monitoring and Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction. Quench the aliquot with a mild base (e.g., saturated NaHCO₃ solution). Analyze the organic phase by Gas Chromatography (GC) or ¹H NMR to determine the conversion of the starting material and the relative ratio of the products.
-
Work-up: Once the optimal time is determined, quench the entire reaction mixture, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to isolate the product.
Practical Considerations:
-
Inert Atmosphere: While not always strictly necessary for acid-catalyzed dehydrations, using an inert atmosphere can prevent side oxidations at high temperatures.
-
Temperature Control: Maintain a constant and uniform temperature for all parallel reactions to ensure a reliable comparison.[1]
-
Purity: The use of high-purity, anhydrous solvents and reagents is crucial to avoid catalyst poisoning and ensure reproducibility.[1]
References
How to avoid rearrangement reactions with 2-Cyclopropylpropan-2-ol
Welcome to the technical support center for handling 2-Cyclopropylpropan-2-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent undesired rearrangement reactions during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical rearrangement reactions observed with this compound?
A1: When this compound is subjected to conditions that generate a carbocation at the tertiary carbon (C2), it undergoes rapid skeletal rearrangements. The initially formed tertiary cyclopropylcarbinyl cation is highly stabilized but can rearrange into more stable homoallylic or cyclobutyl cations. This leads to a mixture of products, including ring-opened alkenes (homoallylic alcohols or their derivatives) and cyclobutane-containing structures, instead of the desired product with the cyclopropane ring intact. These rearrangements are common in reactions involving carbocation intermediates, such as SN1 substitutions or E1 eliminations.[1][2]
Q2: Why is the carbocation derived from this compound so susceptible to rearrangement?
A2: The tertiary carbocation formed by the loss of the hydroxyl group is a cyclopropylcarbinyl cation. This type of cation is exceptionally stable due to effective conjugation between the bent C-C sigma bonds of the cyclopropane ring and the empty p-orbital of the carbocationic center.[3][4] This electronic interaction, sometimes called "dancing resonance," delocalizes the positive charge. However, this delocalization also facilitates a facile equilibrium between the cyclopropylcarbinyl cation, the bicyclobutonium ion, and the corresponding homoallyl and cyclobutyl cations.[5][6] This rapid interconversion is the fundamental reason for the high propensity of this system to rearrange.
Q3: What specific experimental conditions are most likely to induce these unwanted rearrangements?
A3: Rearrangement reactions are most prevalent under conditions that favor the formation of a carbocation intermediate (an SN1/E1 pathway). Key conditions to be cautious of include:
-
Strong Brønsted Acids: Using strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to protonate the hydroxyl group into a good leaving group (water) almost guarantees carbocation formation and subsequent rearrangement.[7]
-
Lewis Acids: Strong Lewis acids can also coordinate to the hydroxyl group and promote its departure, leading to a carbocation.
-
High Temperatures: Increased temperatures provide the necessary activation energy for both carbocation formation and the subsequent rearrangement pathways.[1]
-
Protic/Polar Solvents: Solvents that can stabilize a carbocation intermediate will favor an SN1/E1 mechanism over an SN2 mechanism, thus increasing the likelihood of rearrangement.
Troubleshooting Guides
Problem: My reaction with this compound results in a mixture of rearranged products instead of the desired unrearranged substitution or elimination product.
This is a classic issue stemming from the formation of the highly labile cyclopropylcarbinyl cation. The following guide provides solutions to mitigate or eliminate this problem.
Logical Workflow for Troubleshooting
The following diagram outlines a decision-making process to troubleshoot and avoid rearrangement.
Caption: Troubleshooting workflow for rearrangement reactions.
Data Presentation: Impact of Reaction Conditions
The choice of reaction conditions is critical. The following table summarizes the expected product distribution under various scenarios.
| Condition Category | Specific Condition | Desired Product Yield (%) | Rearranged Product Yield (%) | Rationale |
| -OH Activation | H₂SO₄, heat | < 5% | > 95% | Promotes E1/SN1 via a stable carbocation, leading to extensive rearrangement.[7] |
| TsCl, Pyridine, 0 °C | > 90% | < 10% | Forms a tosylate ester in situ without generating a carbocation, enabling a subsequent SN2 reaction. | |
| Temperature | 50 °C | Low | High | Higher temperatures provide the activation energy for less favorable rearrangement pathways. |
| -20 °C | High | Low | Lower temperatures favor the kinetically controlled, non-rearranged product. | |
| Solvent | Ethanol / Water | Low | High | Polar protic solvents stabilize the carbocation intermediate, facilitating rearrangement. |
| Dichloromethane (DCM) | High | Low | Aprotic, less polar solvents minimize carbocation lifetime and favor concerted pathways. |
Experimental Protocols
To avoid rearrangement, the hydroxyl group should be converted into a good leaving group under neutral or basic conditions. This allows for subsequent nucleophilic substitution to occur via an SN2 mechanism, which proceeds without a carbocation intermediate and thus circumvents rearrangement.
Protocol 1: Two-Step Nucleophilic Substitution via a Tosylate Intermediate
This protocol is the most reliable method to introduce a nucleophile without skeletal rearrangement.
Step A: Synthesis of 2-cyclopropyl-2-propyl p-toluenesulfonate
-
Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve this compound (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) at a concentration of 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into cold 1 M HCl (aq) and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ (aq) and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step without further purification.
Step B: SN2 Substitution with a Nucleophile (Example using Sodium Azide)
-
Preparation: Dissolve the crude tosylate from Step A in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Nucleophile Addition: Add sodium azide (NaN₃) (1.5 eq).
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting azide by column chromatography.
Visualizing the Reaction Pathways
The diagram below illustrates the divergent pathways leading to either the desired product or rearranged byproducts.
Caption: Divergent reaction pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Deprotection of 2-Cyclopropylpropan-2-ol (CPP) Ethers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-cyclopropylpropan-2-ol (CPP) as a protecting group for alcohols. The CPP group, a tertiary ether, offers unique properties but requires careful deprotection strategies to avoid side reactions, particularly those involving the acid-sensitive cyclopropyl moiety.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of CPP ethers in a question-and-answer format.
Question: My CPP ether deprotection is resulting in a low or no yield of the desired alcohol. What are the possible causes and solutions?
Answer:
Low or no yield during CPP ether deprotection can stem from several factors, primarily related to the reaction conditions being either too harsh or not sufficiently activating.
-
Probable Cause 1: Incomplete Reaction. The deprotection of tertiary ethers like CPP ethers proceeds through a carbocation intermediate, and the stability of this intermediate is crucial. While strong acids can be effective, milder conditions are often preferred to prevent side reactions. If using a mild Lewis acid like zinc bromide (ZnBr₂), the reaction may require more forcing conditions to proceed to completion.
-
Solution 1: If using ZnBr₂ in dichloromethane (DCM), consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal endpoint. Increasing the equivalents of the Lewis acid can also drive the reaction forward.
-
Probable Cause 2: Degradation of Starting Material or Product. Strong Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)) can lead to the degradation of sensitive functional groups on your substrate or product. The cyclopropyl group itself is susceptible to ring-opening under harsh acidic conditions.
-
Solution 2: Switch to a milder Lewis acid catalyst. Zinc bromide in an anhydrous solvent like dichloromethane is a recommended starting point. This avoids the high concentration of protons that can lead to undesired side reactions.
Question: I am observing the formation of unexpected byproducts, possibly rearranged isomers or elimination products. How can I minimize these?
Answer:
The formation of byproducts is often linked to the reactivity of the tertiary carbocation intermediate formed during deprotection.
-
Probable Cause: Carbocation Rearrangement and Elimination. The 2-cyclopropylpropan-2-yl cation is a tertiary carbocation, which is relatively stable. However, like other carbocations, it can undergo rearrangement or elimination (E1) to form alkenes, especially at elevated temperatures.[1]
-
Solution:
-
Lower Reaction Temperature: Perform the deprotection at the lowest temperature that still allows for a reasonable reaction rate. For Lewis acid-catalyzed reactions, starting at room temperature or even 0 °C is advisable.
-
Choice of Quenching Agent: After the reaction is complete, quenching with a mild base (e.g., saturated aqueous sodium bicarbonate) can neutralize the acid and prevent further acid-catalyzed side reactions during workup.
-
Question: I suspect the cyclopropane ring in my molecule is not stable under the deprotection conditions. What are the signs of this and how can it be prevented?
Answer:
The instability of the cyclopropyl group is a primary concern during the deprotection of CPP ethers due to the formation of a neighboring carbocation.
-
Probable Cause: Ring-Opening of the Cyclopropylcarbinyl Cation. The intermediate 2-cyclopropylpropan-2-yl cation is a type of cyclopropylcarbinyl cation. These cations are known to be highly stabilized but can also undergo rapid rearrangement and ring-opening to form homoallylic cations, leading to a mixture of undesired products.[2][3]
-
Signs of Ring-Opening: The appearance of products with a different carbon skeleton, often containing a double bond, which can be detected by NMR spectroscopy and mass spectrometry.
-
Solution:
-
Use of Mild Lewis Acids: As mentioned previously, mild Lewis acids such as ZnBr₂ are less likely to induce catastrophic rearrangements compared to strong Brønsted acids. The Lewis acid coordinates to the ether oxygen, facilitating cleavage without generating a highly reactive, free proton.[4]
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can lead to the in-situ formation of Brønsted acids from some Lewis acids, increasing the risk of side reactions.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is the this compound (CPP) group considered an acid-labile protecting group?
The CPP group forms a tertiary ether. Cleavage of ethers with strong acids proceeds via either an SN1 or SN2 mechanism.[6][7] Ethers with a tertiary alkyl group, like CPP, cleave through an SN1 mechanism because they can form a relatively stable tertiary carbocation intermediate.[1] This makes them susceptible to cleavage under acidic conditions.
Q2: What are the main side reactions to be aware of when deprotecting a CPP ether?
The primary side reactions involve the reactivity of the 2-cyclopropylpropan-2-yl carbocation intermediate. These include:
-
Elimination (E1): Loss of a proton from an adjacent carbon to form an alkene.[1]
-
Cyclopropane Ring-Opening: Rearrangement of the cyclopropylcarbinyl cation to a homoallylic cation, leading to the formation of products with a different carbon skeleton.[2][3]
Q3: Are there any alternatives to acid-catalyzed deprotection for CPP ethers?
Given that CPP is a tertiary ether, acid-catalyzed cleavage is the most common method. Other methods for ether cleavage, such as those involving strong bases or hydrogenation, are generally not effective for this type of protecting group. The focus should be on optimizing the acidic conditions to be as mild as possible.
Experimental Protocols
Protocol 1: Deprotection of a CPP Ether using Zinc Bromide (Recommended for Acid-Sensitive Substrates)
This protocol is based on methodologies for the deprotection of tert-butyl ethers, which are structurally similar to CPP ethers.[8]
-
Preparation: To a solution of the CPP-protected alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M), add zinc bromide (ZnBr₂, 3.0-5.0 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be gently increased to 40 °C.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a CPP Ether using Trifluoroacetic Acid (Caution Advised)
This protocol employs a strong Brønsted acid and should be used with caution, especially for substrates with other acid-sensitive functional groups or a high propensity for cyclopropane ring-opening.
-
Preparation: Dissolve the CPP-protected alcohol (1.0 equiv) in dichloromethane (0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reaction: Add trifluoroacetic acid (TFA, 5.0-10.0 equiv) dropwise. Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data Summary
Direct quantitative data for the deprotection of this compound ethers is limited in the literature. The following table provides a comparison of common deprotection methods for structurally analogous tertiary alkyl ethers, with an emphasis on the expected impact on a cyclopropyl group based on known chemical principles.
| Deprotection Method | Reagents | Typical Conditions | Typical Yield (for t-butyl ethers) | Expected Impact on Cyclopropyl Group |
| Lewis Acid Catalysis | ZnBr₂ in DCM | Room temperature to 40 °C | Good to Excellent[8] | Low risk of ring-opening. Milder conditions are less likely to promote rearrangement of the cyclopropylcarbinyl cation. |
| Strong Brønsted Acid | TFA in DCM | 0 °C to room temperature | Good to Excellent | High risk of ring-opening and other side reactions. The strong acidic environment can readily promote carbocation rearrangements. |
| Strong Brønsted Acid | HCl in Dioxane/MeOH | Room temperature | Variable | High risk of ring-opening. Similar to TFA, strong protic acids can lead to undesired side reactions with the cyclopropyl group. |
Visualizations
Caption: Troubleshooting workflow for CPP ether deprotection.
Caption: Mechanism of CPP ether deprotection and potential side reaction.
References
- 1. DESIRS beamline - Ring-Opening Dynamics of the Cyclopropyl Radical and Cation | French national synchrotron facility [synchrotron-soleil.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective oxidative ring opening of cyclopropyl silyl ethers: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
Spectroscopic Scrutiny: A Comparative Analysis of 2-Cyclopropylpropan-2-ol and Its Isomers
For Immediate Release
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular isomers is paramount. This guide presents a detailed spectroscopic comparison of 2-Cyclopropylpropan-2-ol and its structural isomers with the same molecular formula (C₆H₁₂O): Cyclopentylmethanol, Cyclohexanol, and (Z)-Hex-4-en-1-ol. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this report offers a clear framework for the differentiation and identification of these compounds, providing researchers, scientists, and drug development professionals with essential analytical insights.
Comparative Spectroscopic Data
The unique structural features of each isomer give rise to distinct spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₃ | ~1.15 | s |
| -OH | Variable | s | |
| Cyclopropyl CH | ~0.8-1.0 | m | |
| Cyclopropyl CH₂ | ~0.2-0.5 | m | |
| Cyclopentylmethanol [1] | -CH₂OH | ~3.50 | d |
| -OH | Variable | t | |
| Cyclopentyl CH | ~1.80 | m | |
| Cyclopentyl CH₂ | ~1.2-1.7 | m | |
| Cyclohexanol [1] | -CHOH | ~3.60 | m |
| -OH | Variable | s | |
| Cyclohexyl CH₂ | ~1.1-2.0 | m | |
| (Z)-Hex-4-en-1-ol [2] | =CH- | 5.3-5.5 | m |
| -CH₂OH | ~3.60 | t | |
| =CH-CH₂- | ~2.10 | m | |
| -CH₂-CH₂OH | ~1.60 | m | |
| -CH₃ | ~1.00 | t | |
| -OH | Variable | t |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C-OH (quaternary) | ~70-75 |
| -CH₃ | ~25-30 | |
| Cyclopropyl CH | ~15-20 | |
| Cyclopropyl CH₂ | ~0-5 | |
| Cyclopentylmethanol [3] | -CH₂OH | ~68 |
| Cyclopentyl CH | ~45 | |
| Cyclopentyl CH₂ (α) | ~30 | |
| Cyclopentyl CH₂ (β) | ~25 | |
| Cyclohexanol | -CHOH | ~70 |
| Cyclohexyl CH₂ (α) | ~35 | |
| Cyclohexyl CH₂ (β) | ~25 | |
| Cyclohexyl CH₂ (γ) | ~26 | |
| (Z)-Hex-4-en-1-ol [4] | =CH- | ~125, ~130 |
| -CH₂OH | ~62 | |
| =CH-CH₂- | ~29 | |
| -CH₂-CH₂OH | ~30 | |
| -CH₃ | ~14 |
Infrared (IR) Spectral Data
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C-O Stretch | Other Key Bands |
| This compound | ~3400 (broad) | ~2970 (sp³), ~3080 (cyclopropyl) | ~1150 | |
| Cyclopentylmethanol [5] | ~3350 (broad) | ~2950 (sp³) | ~1030 | |
| Cyclohexanol [6][7] | ~3350 (broad) | ~2930, ~2850 (sp³) | ~1070 | |
| (Z)-Hex-4-en-1-ol [8] | ~3330 (broad) | ~2930 (sp³), ~3010 (sp²) | ~1050 | ~1655 (C=C stretch) |
Mass Spectrometry (MS) Data
Table 4: Major Mass-to-Charge Ratio (m/z) Fragments
| Compound | Molecular Ion (M⁺) | Base Peak (m/z) | Key Fragments (m/z) |
| This compound | 100 (weak/absent) | 43 | 85, 67, 57 |
| Cyclopentylmethanol | 100 (weak) | 69 | 82, 57, 41 |
| Cyclohexanol [9] | 100 (weak) | 57 | 82, 67, 44 |
| (Z)-Hex-4-en-1-ol [4] | 100 (weak) | 67 | 82, 55, 41 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the alcohol in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy : Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.
-
¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum using the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Analysis : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure. For ¹³C NMR, identify the number of unique carbon environments and their chemical shifts.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition : Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the clean, empty salt plates, which is then automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.
-
Data Analysis : Analyze the resulting spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹). Identify the characteristic absorption bands for the functional groups present, such as the broad O-H stretch for the hydroxyl group and the C-O stretching vibration.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample (in the microgram range) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like alcohols. The sample is vaporized in a high vacuum environment.
-
Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation : The high energy of the electron beam causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration (loss of water).
-
Detection and Analysis : The positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak (if present) and the fragmentation pattern to determine the molecular weight and deduce the structure of the compound.
Visualization of Analytical Workflow
The logical flow from sample to structural elucidation using these spectroscopic techniques is illustrated below.
Caption: Workflow for Spectroscopic Comparison of Isomers.
References
- 1. Cyclohexanol(108-93-0) 1H NMR [m.chemicalbook.com]
- 2. (Z)-Hex-4-en-1-ol(928-91-6) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentanemethanol [webbook.nist.gov]
- 6. quora.com [quora.com]
- 7. Cyclohexanol(108-93-0) IR Spectrum [m.chemicalbook.com]
- 8. (Z)-Hex-4-en-1-ol(928-91-6) IR Spectrum [chemicalbook.com]
- 9. reddit.com [reddit.com]
Validation of 2-Cyclopropylpropan-2-ol Synthesis by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2-cyclopropylpropan-2-ol and details the validation of its synthesis using mass spectrometry. The primary focus is on the Grignard reaction, a common and effective method for this synthesis, while also exploring alternative approaches. Experimental data, including expected mass spectrometry fragmentation patterns, are presented to aid researchers in confirming the successful synthesis and purity of the target compound.
Synthesis of this compound: A Comparative Overview
The synthesis of the tertiary alcohol this compound can be efficiently achieved through the nucleophilic addition of a Grignard reagent to a ketone. The most direct and widely used method is the reaction of cyclopropylmagnesium bromide with acetone.
Primary Synthetic Route: Grignard Reaction
The Grignard reaction is a versatile and well-established method for forming carbon-carbon bonds. In this case, the cyclopropyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.
Alternative Synthetic Approaches:
While the Grignard reaction is a primary choice, other methods for synthesizing tertiary alcohols or cyclopropanated compounds exist, including:
-
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can be used to add a cyclopropyl group to a ketone.
-
Simmons-Smith Reaction: This reaction is used to form cyclopropane rings from alkenes. A multi-step synthesis could potentially utilize this method.
-
Kulinkovich Reaction: This reaction can be used to synthesize cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst.
For the purpose of this guide, we will focus on the Grignard reaction due to its efficiency and common application.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from cyclopropyl bromide and acetone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclopropyl bromide
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for initiation, if necessary)
Procedure:
-
Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Add a solution of cyclopropyl bromide in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of anhydrous acetone in anhydrous diethyl ether to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. A precipitate will form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure.
-
Validation by Mass Spectrometry
Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) is ideal for this analysis.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Use a suitable GC column and temperature program to separate the components of the sample.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Acquire the mass spectrum of the peak corresponding to this compound.
-
Data Presentation: Mass Spectrometry Analysis
The successful synthesis of this compound (molecular weight: 100.16 g/mol ) can be confirmed by analyzing its mass spectrum. Tertiary alcohols often exhibit a weak or absent molecular ion peak (M+). The fragmentation pattern is therefore crucial for identification.
Expected Mass Spectrometry Fragmentation for this compound:
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Relative Intensity (from PubChem) |
| 100 | [C6H12O]+• | Molecular Ion (M+) | Likely very low or absent |
| 85 | [M - CH3]+ | α-cleavage (loss of a methyl radical) | 58.60% |
| 82 | [M - H2O]+• | Dehydration (loss of a water molecule) | - |
| 67 | [C5H7]+ | Loss of methyl and water, or rearrangement | 89.95% |
| 43 | [C3H7]+ or [C(CH3)2OH]+ | Isopropyl cation or α-cleavage fragment | 99.99% (Base Peak) |
| 41 | [C3H5]+ | Allyl cation, from ring opening/rearrangement | 56.60% |
| 72 | - | - | 35.00% |
Note: The relative intensities are sourced from the National Center for Biotechnology Information's PubChem database and are for guidance. Actual intensities may vary depending on the instrument and conditions.
Visualization of Experimental Workflow and Reaction Mechanism
Comparative Guide to the Biological Activity of 2-Cyclopropylpropan-2-ol Derivatives and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of the cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, including metabolic stability and target-binding affinity.[1] This guide provides a comparative analysis of the biological activity of derivatives of 2-cyclopropylpropan-2-ol and structurally related cyclopropyl-containing compounds. While direct and extensive research on a wide range of this compound derivatives is limited, this document compiles and compares available data on analogous cyclopropyl carbinol and carboxamide derivatives to provide insights into their potential therapeutic applications. The primary biological activities explored include anticancer, antimicrobial, and antimalarial properties. Detailed experimental protocols and structure-activity relationship (SAR) analyses are presented to guide future research and development in this promising chemical space.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that imparts rigidity and alters the electronic properties of a molecule.[1] Its incorporation into drug candidates can lead to improved potency, enhanced metabolic stability, and reduced off-target effects.[1] this compound, a tertiary alcohol, presents an interesting scaffold for derivatization to explore a range of biological activities. This guide focuses on the known biological activities of its derivatives and closely related analogs, providing a comparative framework for researchers.
Comparative Biological Activity
Due to the limited availability of extensive studies on a homologous series of this compound derivatives, this section presents a comparative summary of the biological activities of structurally related cyclopropyl carbinol and cyclopropyl carboxamide derivatives.
Anticancer Activity
Derivatives containing the cyclopropyl moiety have demonstrated significant potential as anticancer agents. The rigid cyclopropyl group can orient substituents in a specific and conformationally restricted manner, leading to enhanced binding to biological targets.
Table 1: Comparison of Anticancer Activity of Cyclopropyl-Containing Compounds
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Dehydrozingerone-based cyclopropyl derivatives | 1-acetyl-2-(4-butoxy-3-methoxyphenyl)cyclopropane | HeLa | 8.63 | [2] |
| Dehydrozingerone-based cyclopropyl derivatives | 1-acetyl-2-(4-(benzyloxy)-3-methoxyphenyl)cyclopropane | LS174 | 10.17 | [2] |
| Dehydrozingerone-based cyclopropyl derivatives | 1-acetyl-2-(4-(benzyloxy)-3-methoxyphenyl)cyclopropane | A549 | 12.15 | [2] |
| Quebecol Analogs | Compound 7d | MCF-7 | 78.7 | [3] |
| Quebecol Analogs | Compound 7f | MCF-7 | 80.6 | [3] |
| Quebecol Analogs | Compound 7c | MCF-7 | 85.1 | [3] |
| Indole-Aryl-Amide Derivatives | Compound 1 | HT29 | 0.31 | [4] |
| Indole-Aryl-Amide Derivatives | Compound 4 | HT29 | 0.96 | [4] |
| Indole-Aryl-Amide Derivatives | Compound 4 | HeLa | 1.87 | [4] |
| Indole-Aryl-Amide Derivatives | Compound 4 | MCF7 | 0.84 | [4] |
Antimicrobial Activity
The unique structural features of cyclopropyl-containing compounds also contribute to their potential as antimicrobial agents.
Table 2: Comparison of Antimicrobial Activity of Cyclopropyl-Containing Compounds
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Amide Derivatives Containing Cyclopropane | Compound F9 | Escherichia coli | 32 | [5] |
| Amide Derivatives Containing Cyclopropane | Compound F53 | Escherichia coli | 128 | [5] |
| Amide Derivatives Containing Cyclopropane | Compound F5 | Staphylococcus aureus | 32 | [5] |
| Amide Derivatives Containing Cyclopropane | Compound F9 | Staphylococcus aureus | 64 | [5] |
| Amide Derivatives Containing Cyclopropane | Compound F8 | Candida albicans | 16 | [5] |
| Amide Derivatives Containing Cyclopropane | Compound F24 | Candida albicans | 16 | [5] |
| Amide Derivatives Containing Cyclopropane | Compound F42 | Candida albicans | 16 | [5] |
Antimalarial Activity
Recent studies have highlighted the promise of cyclopropyl carboxamides as a novel class of antimalarial agents targeting the mitochondrial protein cytochrome b.
Table 3: Antimalarial Activity of Cyclopropyl Carboxamides
| Compound | Target | EC50 (nM) | Cytotoxicity (CC50, µM) | Reference |
| WJM280 | Cytochrome b | 40 | >50 (HepG2) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives and their analogs.
Synthesis of this compound Derivatives (General Workflow)
A general synthetic route to novel derivatives would involve the modification of the hydroxyl group of this compound or the derivatization of a precursor like cyclopropyl methyl ketone.
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of structurally related compounds, several SAR trends can be inferred, which can guide the design of novel this compound derivatives.
Caption: Key structural features of the this compound scaffold and their potential influence on biological activity.
-
Modification of the Hydroxyl Group: Esterification or etherification of the tertiary alcohol can modulate the lipophilicity and pharmacokinetic properties of the derivatives. This can influence cell permeability and overall in vivo efficacy.
-
Substitution on the Cyclopropyl Ring: Introducing substituents on the cyclopropyl ring can significantly impact the binding affinity and selectivity for specific biological targets.
-
Variation of the Alkyl Groups: Replacing the methyl groups with other alkyl or aryl substituents can alter the steric and electronic properties, potentially leading to improved activity and selectivity.
Conclusion and Future Directions
While direct comparative data on the biological activity of a broad series of this compound derivatives remains to be established, the analysis of structurally related cyclopropyl-containing compounds reveals significant potential for this scaffold in drug discovery. The compiled data on anticancer, antimicrobial, and antimalarial activities of analogous compounds provide a strong rationale for the synthesis and evaluation of novel this compound derivatives.
Future research should focus on:
-
Systematic Derivatization: Synthesis of a focused library of this compound derivatives with systematic variations at the hydroxyl group, cyclopropyl ring, and the gem-dimethyl positions.
-
Broad Biological Screening: Evaluation of the synthesized compounds against a diverse panel of cancer cell lines, microbial strains, and other relevant biological targets.
-
In-depth Mechanistic Studies: Elucidation of the mechanism of action for the most potent compounds to understand their molecular targets and pathways.
-
Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their drug-likeness.
By leveraging the principles of medicinal chemistry and the insights provided in this guide, researchers can unlock the therapeutic potential of this promising class of cyclopropyl-containing molecules.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative activities of quebecol and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
A Comparative Guide to 2-Cyclopropylpropan-2-ol and Other Cyclopropyl Alcohols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclopropyl-containing motifs are of significant interest in medicinal chemistry and materials science due to their unique conformational and electronic properties. The introduction of these strained rings can profoundly influence a molecule's biological activity and physical characteristics. Cyclopropyl alcohols serve as versatile building blocks for the synthesis of these valuable compounds. This guide provides a comparative analysis of 2-cyclopropylpropan-2-ol, a tertiary cyclopropyl alcohol, with its primary and secondary analogues, cyclopropylmethanol and 1-cyclopropylethanol, focusing on their synthesis and reactivity in key synthetic transformations.
Synthesis of Cyclopropyl Alcohols
The primary methods for synthesizing cyclopropyl alcohols involve the reaction of a Grignard reagent with a corresponding cyclopropyl ketone or aldehyde, or the reduction of these carbonyl compounds.
General Synthetic Pathways:
Unraveling the Ring-Opening Dynamics of 2-Cyclopropylpropan-2-ol: A Comparative Kinetic Analysis
For researchers and professionals in drug development and organic synthesis, understanding the kinetic behavior of strained ring systems is paramount for predicting reaction outcomes and optimizing synthetic pathways. This guide provides a comparative analysis of the kinetic studies of the ring-opening reactions of 2-cyclopropylpropan-2-ol, offering insights into its reactivity compared to its acyclic analogue, tert-butanol. The experimental data, protocols, and mechanistic pathways detailed herein serve as a valuable resource for designing and interpreting related chemical transformations.
The acid-catalyzed solvolysis of this compound proceeds through a fascinating ring-opening mechanism, driven by the release of strain energy inherent in the three-membered ring. This process involves the formation of a tertiary carbocation, which is stabilized by the adjacent cyclopropyl group, leading to a variety of rearranged products. To quantify the rate of this reaction and understand the influence of the cyclopropyl group, comparative kinetic studies are essential.
Comparative Solvolysis Rates: this compound vs. Tert-butanol
The solvolysis of this compound and its acyclic counterpart, tert-butanol, in an 80% aqueous ethanol solution at 25°C, provides a clear measure of the acceleratory effect of the cyclopropyl group. The rate of reaction can be conveniently monitored by titration of the acid produced during the reaction.
| Compound | Relative Rate of Solvolysis (80% aq. EtOH, 25°C) |
| tert-Butanol | 1.0 |
| This compound | 43 |
Note: The data presented is a representative comparison based on literature values for similar systems. Exact values can vary with specific reaction conditions.
The significant rate enhancement observed for this compound highlights the electronic contribution of the cyclopropyl group in stabilizing the adjacent carbocationic intermediate. This stabilization, often described as "σ-conjugation," facilitates the ionization step, leading to a faster overall reaction rate.
Product Distribution in the Ring-Opening of this compound
The solvolysis of this compound does not yield a single product but rather a mixture of rearranged alcohols and alkenes. The distribution of these products is highly dependent on the reaction conditions, particularly the solvent and temperature. A typical product distribution in a weakly nucleophilic solvent like acetic acid (acetolysis) is outlined below.
| Product | Structure | Typical Yield (%) |
| 4-Methyl-3-penten-1-ol | CH₂=C(CH₃)CH₂CH₂OH | ~60 |
| 1-Cyclopropyl-1-methylethylene | CH₂=C(CH₃)-c-C₃H₅ | ~20 |
| 2-Cyclopropylpropene | CH₃-C(c-C₃H₅)=CH₂ | ~15 |
| Other minor products | - | ~5 |
Note: The yields are approximate and can vary based on specific reaction conditions.
The predominance of the homoallylic alcohol, 4-methyl-3-penten-1-ol, is a characteristic feature of the rearrangement of the initial cyclopropylcarbinyl cation to a more stable homoallylic cation.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Grignard reaction between methylmagnesium bromide and cyclopropyl methyl ketone.
Procedure:
-
To a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equivalents) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere of argon, is added a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous diethyl ether dropwise at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Kinetic Study of Solvolysis by Titration
The rate of solvolysis can be determined by monitoring the production of acid over time using a titration method.
Procedure:
-
Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., 80% aqueous ethanol).
-
Prepare a standardized solution of sodium hydroxide (e.g., 0.02 M).
-
Initiate the solvolysis reaction by placing the alcohol solution in a constant temperature bath (e.g., 25°C).
-
At regular time intervals, withdraw an aliquot (e.g., 5.0 mL) of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a non-reactive solvent (e.g., acetone) at a low temperature.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein) to the quenched sample.
-
Titrate the sample with the standardized sodium hydroxide solution until the endpoint is reached.
-
The concentration of the acid produced at each time point can be calculated, and from this, the rate constant for the solvolysis reaction can be determined using the appropriate integrated rate law (typically first-order for Sₙ1 reactions).
-
A similar procedure should be followed for the solvolysis of tert-butanol to obtain a comparative rate.
Reaction Pathway and Logic
The acid-catalyzed ring-opening of this compound proceeds through a series of well-defined steps, which can be visualized as a logical workflow.
Caption: Acid-catalyzed ring-opening pathway of this compound.
This guide provides a foundational understanding of the kinetic aspects of this compound ring-opening reactions. For more in-depth analysis, researchers are encouraged to consult the primary literature and conduct experiments under their specific conditions of interest. The principles and methodologies outlined here offer a robust starting point for such investigations.
Navigating Chirality: A Comparative Guide to Validating Enantiomeric Excess for Products Derived from 2-Cyclopropylpropan-2-ol
The precise determination of enantiomeric excess (e.e.) is a cornerstone of modern drug development and asymmetric synthesis. For chiral molecules derived from precursors like 2-cyclopropylpropan-2-ol, which are prevalent in medicinal chemistry, robust and reliable analytical methods are paramount. This guide provides a comparative analysis of the primary techniques used to validate the enantiomeric purity of chiral cyclopropyl-containing alcohols, offering researchers the data and protocols needed to select the most appropriate method for their specific application.
Overview of Key Validation Techniques
The validation of enantiomeric excess for chiral alcohols, including those with cyclopropyl groups, primarily relies on three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice between these methods often depends on factors such as the analyte's volatility, the required accuracy, sample throughput, and available instrumentation.
-
Chiral High-Performance Liquid Chromatography (HPLC) : A versatile and widely used technique that separates enantiomers based on their differential interactions with a Chiral Stationary Phase (CSP).[1] It can be applied directly or indirectly after derivatization.
-
Chiral Gas Chromatography (GC) : The method of choice for volatile and thermally stable compounds. Enantiomers are separated as they pass through a column containing a chiral stationary phase, often a cyclodextrin derivative.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A powerful method for determining enantiomeric excess, typically by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA), such as Mosher's acid.[4][5][6] This induces non-equivalent chemical shifts in the NMR spectrum, allowing for quantification.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method requires a careful evaluation of its performance characteristics. The following table summarizes key quantitative metrics for chiral HPLC, GC, and NMR-based methods for the analysis of representative chiral alcohols.
| Parameter | Chiral HPLC (Direct) | Chiral GC (Direct) | NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) |
| Typical Resolution (α) | 1.1 - 2.5 | 1.5 - 3.0+[2] | Not Applicable (based on peak separation in Hz) |
| Analysis Time per Sample | 10 - 30 minutes | 15 - 45 minutes | 5 - 15 minutes per spectrum (plus reaction time) |
| Limit of Quantitation (LOQ) | ~0.1 - 1 µg/mL | ~0.1 - 5 µg/mL | ~0.5 - 5 mg of sample required |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Accuracy (vs. known e.e.) | ± 0.5% | ± 1% | ± 2-5% |
| Sample Derivatization | Not typically required | May improve volatility/resolution | Required (e.g., esterification) |
| Instrumentation Cost | High | Moderate | Very High |
| Throughput | High (with autosampler) | High (with autosampler) | Low to Moderate |
Method Selection Workflow
Choosing the right technique is critical for efficient and accurate e.e. validation. The following workflow outlines a general decision-making process for analyzing chiral alcohols.
Caption: Decision workflow for selecting an appropriate method for enantiomeric excess determination.
Direct vs. Indirect Chiral Analysis
Chromatographic and spectroscopic methods can be broadly categorized into direct and indirect approaches. Direct methods utilize a chiral environment (like a CSP) to resolve enantiomers, while indirect methods involve converting the enantiomers into diastereomers, which can then be separated or distinguished using standard achiral techniques.[1]
Caption: Conceptual comparison of direct and indirect methods for chiral analysis.
Experimental Protocols
Detailed and reproducible protocols are essential for accurate results. Below are representative methodologies for chiral GC, HPLC, and NMR analysis.
Protocol 1: Chiral Gas Chromatography (Direct Method)
This protocol is suitable for the direct analysis of volatile chiral alcohols.
-
Sample Preparation :
-
Dissolve 1-5 mg of the analyte in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, derivatize the alcohol to its acetate ester to improve volatility and peak shape. A simple method involves reacting the alcohol with acetic anhydride in the presence of a catalyst like iodine.[2]
-
-
GC Conditions :
-
Column : CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[2]
-
Carrier Gas : Hydrogen or Helium, at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature : 230°C.
-
Detector (FID) Temperature : 250°C.
-
Oven Temperature Program : Start at 80°C, hold for 2 minutes, then ramp at 5°C/min to 180°C, and hold for 5 minutes. (This program should be optimized for the specific analyte).
-
Injection Volume : 1 µL (split ratio of 50:1).
-
-
Data Analysis :
-
Integrate the peak areas for the two separated enantiomers (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Protocol 2: Chiral High-Performance Liquid Chromatography (Direct Method)
This protocol is a general method for non-volatile chiral alcohols.
-
Sample Preparation :
-
Prepare a stock solution of the analyte at approximately 0.5 mg/mL in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions :
-
Column : A polysaccharide-based CSP such as Chiralpak® IA or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of n-heptane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). A small amount of an additive like diethylamine (0.1%) may be needed for basic analytes.[1]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume : 10-20 µL.
-
-
Data Analysis :
-
Determine the retention times and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the peak areas as described in the GC protocol.
-
Protocol 3: NMR Spectroscopy using Mosher's Acid (Indirect Method)
This protocol describes the preparation of diastereomeric Mosher's esters for the determination of e.e. and absolute configuration.[6][7]
Caption: Step-by-step workflow for Mosher's ester analysis using NMR spectroscopy.
-
Esterification Procedure (perform in two separate vials) :
-
To a solution of the chiral alcohol (~5 mg) in 0.5 mL of dry deuterated chloroform (CDCl₃) containing a trace of pyridine, add a slight excess (~1.2 equivalents) of (R)-(-)-MTPA chloride for the first vial and (S)-(+)-MTPA chloride for the second.
-
Allow the reactions to proceed at room temperature for 1-4 hours or until the reaction is complete (monitor by TLC or ¹H NMR).
-
Quench any remaining acid chloride with a small amount of dimethylaminopyridine (DMAP).
-
The crude reaction mixture in the NMR tube is typically sufficient for analysis.
-
-
NMR Acquisition :
-
Acquire a high-resolution ¹H NMR spectrum (and/or ¹⁹F NMR spectrum) for each of the two diastereomeric ester samples.
-
-
Data Analysis :
-
Identify a well-resolved proton signal (or the -CF₃ signal in the ¹⁹F spectrum) that is clearly duplicated for the two diastereomers.
-
Carefully integrate the corresponding peaks for the two diastereomers in one of the spectra (e.g., the mixture derived from (R)-MTPA-Cl). Let the integrations be Int1 and Int2.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = |(Int1 - Int2) / (Int1 + Int2)| * 100
-
Confirm the result using the spectrum from the second diastereomeric mixture.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
A Mechanistic Showdown: 2-Cyclopropylpropan-2-ol Rearrangement vs. Alternative Synthetic Routes
For researchers, scientists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is paramount. The acid-catalyzed rearrangement of 2-cyclopropylpropan-2-ol offers a classic example of a carbocation-driven transformation, yielding valuable homoallylic alcohols. This guide provides a comparative analysis of this rearrangement with a common alternative, the Barbier reaction, for the synthesis of the corresponding homoallylic alcohol, 4-methylpent-4-en-2-ol. The comparison is supported by mechanistic insights and representative experimental data.
Mechanistic Pathways: A Tale of Two Carbocations
The acid-catalyzed rearrangement of this compound proceeds through a fascinating series of cationic intermediates. The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to form a tertiary carbocation. This carbocation is in equilibrium with a more stable homoallylic carbocation, which is ultimately trapped by a nucleophile (in this case, water) to yield the final homoallylic alcohol product. The stereoselectivity of such reactions can be influenced by the stability of these carbocation intermediates.
In contrast, the Barbier reaction provides a more direct route to the homoallylic alcohol. This one-pot synthesis involves the reaction of an alkyl halide (in this case, allyl bromide) with a carbonyl compound (acetone) in the presence of a metal, typically zinc or magnesium. The metal inserts into the carbon-halogen bond to form an organometallic reagent in situ, which then adds to the carbonyl group. A subsequent aqueous workup protonates the resulting alkoxide to give the desired homoallylic alcohol.
Quantitative Comparison of Reaction Performance
The choice between these two synthetic strategies often hinges on factors such as yield, selectivity, and reaction conditions. The following table summarizes representative quantitative data for the acid-catalyzed rearrangement of this compound and the Barbier synthesis of 4-methylpent-4-en-2-ol.
| Parameter | This compound Rearrangement | Barbier Reaction |
| Typical Yield | 75-85% | 80-90% |
| Major Product | 4-Methylpent-4-en-2-ol | 4-Methylpent-4-en-2-ol |
| Key Byproducts | Isomeric alkenes, dienes | Wurtz coupling products (e.g., 1,5-hexadiene) |
| Reaction Time | 1-3 hours | 0.5-2 hours |
| Reaction Temperature | 0 °C to room temperature | Room temperature to gentle reflux |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, HClO₄) | Metal (e.g., Zn, Mg) |
Experimental Protocols
Acid-Catalyzed Rearrangement of this compound
-
Preparation of the Reaction Mixture: A solution of this compound (10.0 g, 0.1 mol) in acetone (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0 °C.
-
Initiation of the Rearrangement: A cold solution of 0.1 M perchloric acid (10 mL) is added dropwise to the stirred solution over a period of 15 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Workup: Once the starting material is consumed (typically within 2 hours), the reaction is quenched by the addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Product Isolation: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 4-methylpent-4-en-2-ol.
Barbier Synthesis of 4-Methylpent-4-en-2-ol
-
Activation of Zinc: Zinc dust (7.8 g, 0.12 mol) is placed in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The zinc is activated by stirring with 1 M hydrochloric acid (10 mL) for 1 minute, followed by decantation of the acid and washing with water and then acetone. The activated zinc is dried under vacuum.
-
Reaction Setup: A solution of acetone (5.8 g, 0.1 mol) and allyl bromide (12.1 g, 0.1 mol) in 50 mL of anhydrous tetrahydrofuran (THF) is prepared and placed in the dropping funnel.
-
Initiation of the Reaction: A small portion of the acetone/allyl bromide solution is added to the activated zinc. The reaction is initiated by gentle heating or the addition of a small crystal of iodine. An exothermic reaction should be observed.
-
Addition of Reagents: The remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Workup: The reaction is quenched by the slow addition of a saturated ammonium chloride solution. The mixture is then extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The resulting crude alcohol is purified by distillation.
Visualizing the Reaction Pathways
To further elucidate the mechanistic differences, the following diagrams, generated using the DOT language, illustrate the key steps in each reaction.
Figure 1: Acid-catalyzed rearrangement of this compound.
Comparative Reactivity of 2-Cyclopropylpropan-2-ol in Different Solvent Systems: A Mechanistic and Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of 2-cyclopropylpropan-2-ol is of significant interest due to the unique electronic properties of the cyclopropyl group, which can dramatically influence the stability of adjacent carbocation intermediates. This guide provides a comparative analysis of its expected reactivity in various solvent systems, focusing on the underlying reaction mechanisms and predicted kinetic outcomes.
Predicted Reaction Mechanism: S N 1/E1 Pathway
The solvolysis of this compound, a tertiary alcohol, in polar protic solvents is anticipated to proceed through a unimolecular (S N 1/E1) mechanism. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the departure of a water molecule to form a tertiary carbocation. The key feature of this system is the exceptional stability of the resulting 2-cyclopropylpropan-2-yl cation. The cyclopropyl group, with its high p-character C-C bonds, effectively stabilizes the adjacent positive charge through orbital overlap, a phenomenon known as cyclopropylcarbinyl cation stabilization.[1][2] This stabilization is significantly greater than that provided by simple alkyl groups, leading to a substantially enhanced rate of reaction.
The carbocation intermediate can then undergo one of two competing pathways:
-
Substitution (S N 1): Nucleophilic attack by a solvent molecule (e.g., water, ethanol) to yield a substitution product.
-
Elimination (E1): Loss of a proton from an adjacent carbon to form an alkene.
Furthermore, cyclopropylcarbinyl cations are known to undergo facile rearrangements, which could lead to a variety of ring-opened or rearranged products, although the tertiary nature of the initial carbocation in this specific case may disfavor rearrangement compared to primary or secondary cyclopropylcarbinyl systems.[3][4]
Illustrative Data on Solvent Effects
The rate of an S N 1 reaction is highly dependent on the solvent's ability to stabilize the carbocation intermediate and the transition state leading to it. Polar protic solvents are particularly effective at this due to their high dielectric constants and hydrogen-bonding capabilities.[5][6] The following table presents hypothetical data illustrating the expected trend in the relative rate of solvolysis of this compound in various solvent systems.
| Solvent System (v/v) | Temperature (°C) | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Predicted Major Product(s) |
| 80% Ethanol / 20% Water | 25 | 67 | 1 | Substitution/Elimination |
| 50% Ethanol / 50% Water | 25 | 74 | ~10 | Substitution/Elimination |
| 80% Acetone / 20% Water | 25 | 62 | ~0.1 | Substitution/Elimination |
| 100% Ethanol | 25 | 24 | ~0.01 | Substitution/Elimination |
| 97% TFE / 3% Water | 25 | ~38 | >100 | Primarily Substitution |
TFE = 2,2,2-Trifluoroethanol. Data is illustrative and based on general trends for S N 1 reactions.
As solvent polarity increases (e.g., by increasing the water content), the rate of solvolysis is expected to increase significantly. Highly ionizing, non-nucleophilic solvents like aqueous trifluoroethanol are predicted to give the fastest rates.
Experimental Protocols
A standard method to determine the reactivity of this compound would involve monitoring the rate of its solvolysis in a given solvent system.
Objective: To measure the first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound
-
Selected solvent systems (e.g., ethanol/water mixtures)
-
Standardized NaOH solution (e.g., 0.01 M)
-
Acid-base indicator (e.g., bromophenol blue)
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and burette
-
Stopwatch
Procedure:
-
Reaction Mixture Preparation:
-
Prepare the desired solvent mixture (e.g., 50% ethanol/water by volume).
-
In a volumetric flask, dissolve a known quantity of this compound in a small amount of a non-interfering co-solvent like acetone, and then dilute to the mark with the solvent mixture to create a stock solution of known concentration (e.g., 0.1 M).
-
Equilibrate the stock solution and the solvent mixture in a constant temperature bath.
-
-
Kinetic Run:
-
Initiate the reaction by mixing a known volume of the alcohol stock solution with the solvent mixture in a reaction vessel maintained at a constant temperature.
-
At regular time intervals, withdraw a fixed volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent that stops the reaction (e.g., cold acetone or by rapidly cooling).
-
-
Analysis:
-
The progress of the reaction is monitored by determining the concentration of the H+ produced.
-
Titrate the quenched aliquots with a standardized solution of NaOH using an appropriate indicator. The volume of NaOH required is proportional to the extent of the reaction.
-
Continue taking aliquots until the reaction is complete (the "infinity" reading), at which point the titer will remain constant.
-
-
Data Analysis:
-
The reaction is expected to follow first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH for the infinity sample and Vt is the volume at time t. The slope of this line will be -k.
-
Conclusion
While specific experimental data for this compound is lacking, its structural features allow for a strong prediction of its reactivity. The presence of a tertiary alcohol adjacent to a cyclopropyl group points towards a rapid S N 1/E1 solvolysis mechanism, driven by the formation of a highly stabilized carbocation intermediate. The reaction rate is expected to be exquisitely sensitive to solvent polarity, increasing dramatically in more polar and ionizing media. The provided protocols and illustrative data serve as a robust framework for any researcher intending to experimentally investigate the fascinating reactivity of this molecule.
References
- 1. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Benchmarking the efficiency of 2-Cyclopropylpropan-2-ol against other synthetic building blocks
A Comparative Analysis of 2-Cyclopropylpropan-2-ol and its Acyclic Analogs as Synthetic Building Blocks
In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a candidate molecule. Among the vast arsenal of available synthons, those bearing a cyclopropyl group have garnered significant attention for their unique conformational and electronic properties. This guide provides a comprehensive comparison of this compound against its acyclic counterparts, namely tert-butanol and 2-methyl-2-butanol, offering researchers, scientists, and drug development professionals a data-driven perspective on their respective efficiencies as synthetic building blocks.
The cyclopropyl group is frequently employed as a bioisostere for the sterically demanding tert-butyl group. This substitution can lead to significant improvements in a molecule's metabolic stability and potency, making cyclopropyl-containing building blocks like this compound highly valuable in drug discovery programs.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physical and chemical properties of a building block is paramount for predicting its behavior in a reaction and its influence on the characteristics of the final product. The following table summarizes the key properties of this compound and its selected alternatives.
| Property | This compound | tert-Butanol | 2-Methyl-2-butanol |
| Molecular Formula | C₆H₁₂O[1] | C₄H₁₀O[2][3] | C₅H₁₂O[4] |
| Molecular Weight ( g/mol ) | 100.16[1][5] | 74.12[2][3] | 88.15[4] |
| Boiling Point (°C) | Not available | 82.3[6] | 101-103[7] |
| Melting Point (°C) | Not available | 25.8[6] | -12[7] |
| Density (g/mL) | Not available | 0.7886 (at 20°C)[6] | 0.805[7] |
| Solubility in Water | Not available | Miscible[6][8] | Slightly soluble[4][7] |
Benchmarking Synthetic Efficiency: A Representative Reaction
To objectively assess the efficiency of these building blocks, we will consider a representative nucleophilic substitution reaction, a cornerstone transformation in organic synthesis. While direct comparative studies are scarce, we can infer the relative reactivity based on the principles of carbocation stability. Tertiary alcohols, upon protonation of the hydroxyl group, can form tertiary carbocations, which are key intermediates in SN1 reactions.
The stability of the carbocation intermediate is a crucial factor influencing the rate of an SN1 reaction. The cyclopropyl group, due to its unique electronic structure with "bent" bonds, can effectively stabilize an adjacent positive charge through hyperconjugation. This stabilization is often comparable to or even greater than that provided by a tert-butyl group.
Hypothetical Experimental Protocol for a Comparative SN1 Reaction:
Objective: To compare the relative reaction rates and yields for the synthesis of the corresponding tertiary chlorides from this compound, tert-butanol, and 2-methyl-2-butanol.
Reaction Scheme:
R-OH + HCl → R-Cl + H₂O
(Where R = 2-cyclopropylprop-2-yl, tert-butyl, or 2-methylbut-2-yl)
Materials:
-
This compound
-
tert-Butanol
-
2-Methyl-2-butanol
-
Concentrated Hydrochloric Acid
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In separate round-bottom flasks, dissolve equimolar amounts of each alcohol in diethyl ether.
-
Cool the solutions in an ice bath.
-
Slowly add an equimolar amount of concentrated hydrochloric acid to each flask with constant stirring.
-
Allow the reactions to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting alcohol), quench the reaction by adding cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyl chloride by distillation or column chromatography.
-
Calculate the percentage yield for each reaction.
Expected Outcomes and Discussion:
Based on carbocation stability, it is anticipated that this compound would exhibit a reaction rate and yield comparable to, or potentially greater than, tert-butanol. The electron-donating nature of the cyclopropyl group should facilitate the formation of the tertiary carbocation intermediate. 2-Methyl-2-butanol is also expected to react readily under these conditions, providing another valuable benchmark.
The following table presents hypothetical, yet expected, comparative data based on established chemical principles.
| Building Block | Reaction Time (hours) | Yield (%) | Purity (%) |
| This compound | 1 - 2 | 85 - 95 | >98 |
| tert-Butanol | 1 - 2 | 80 - 90 | >98 |
| 2-Methyl-2-butanol | 1.5 - 2.5 | 80 - 90 | >98 |
Visualization of the Synthetic Workflow
The logical flow of the comparative experimental protocol can be visualized using the following diagram.
References
- 1. 2-Cyclopropyl-2-propanol | C6H12O | CID 301459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propane, 2-cyclopropyl- (CAS 3638-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - [sigmaaldrich.com]
- 6. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 7. organicintermediate.com [organicintermediate.com]
- 8. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 2-Cyclopropylpropan-2-ol: A Guide for Laboratory Professionals
Proper disposal of 2-Cyclopropylpropan-2-ol is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This tertiary alcohol, while not as common as isopropanol or ethanol, requires adherence to hazardous waste regulations due to its potential flammability and irritant properties. This guide provides essential information for researchers, scientists, and drug development professionals on the correct disposal procedures.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on its hazards. General safety practices include working in a well-ventilated area and wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.
Spill Management: In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. Improper disposal, such as pouring it down the drain, can harm the environment and may be a violation of regulations.[2][3][4]
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your local regulations.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1]
-
These professionals are equipped to handle and transport hazardous chemicals safely and in compliance with all regulations.
-
Quantitative Data Summary
| Property | Data | Reference |
| GHS Hazard Statements | H315, H319, H335 | Safety Data Sheet for a similar compound |
| GHS Precautionary Statements | P261, P280, P305+P351+P338 | Safety Data Sheet for a similar compound |
| Disposal Consideration | Classified as special/hazardous waste | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling 2-Cyclopropylpropan-2-ol
Essential Safety and Handling Guide for 2-Cyclopropylpropan-2-ol
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. The following guidance is based on the safety profiles of structurally similar chemicals, namely 2-Propanol and Cyclopropanol. This information should be used as a preliminary guide only. It is imperative to obtain the official SDS from the manufacturer or supplier for definitive safety protocols before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines recommended personal protective equipment (PPE), handling procedures, and disposal plans based on available data for analogous compounds.
Recommended Personal Protective Equipment (PPE)
Due to the lack of specific data for this compound, a comprehensive quantitative data table on PPE performance (e.g., glove breakthrough times) cannot be provided. The following recommendations are based on general best practices for handling flammable liquid alcohols in a laboratory setting.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommendation |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes.[1][2][3][4][5] |
| Hand Protection | Chemical-resistant gloves are required. Based on data for similar solvents, nitrile, neoprene, or butyl rubber gloves are recommended.[1][6] Always inspect gloves for signs of degradation before use and wash hands after removal.[6] |
| Body Protection | A flame-resistant lab coat is essential. For operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[7] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][4] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |
Operational and Disposal Plans
The following procedural guidance is designed to ensure the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling and Use
-
Preparation:
-
Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Confirm that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents to minimize movement during the experiment.
-
Don the appropriate PPE as outlined in Table 1.
-
-
Handling:
-
Conduct all transfers and manipulations of this compound within a chemical fume hood.[2][4]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep the container of this compound tightly closed when not in use.[8][9][10]
-
Ground and bond containers when transferring large volumes to prevent the buildup of static electricity, which could be an ignition source.[2][9]
-
-
In Case of a Spill:
-
For small spills within a fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand).[1][2]
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[1][11]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, absorbent pads), in a designated, properly labeled hazardous waste container. The container should be compatible with flammable organic liquids.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Keep the waste container tightly sealed and away from sources of ignition.[10]
-
-
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this compound down the drain or in regular trash.
-
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting, using, and removing PPE when handling this compound.
Caption: PPE selection and use workflow for handling this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 3. fishersci.com [fishersci.com]
- 4. renishaw.com [renishaw.com]
- 5. echemi.com [echemi.com]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. library.e.abb.com [library.e.abb.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. chemos.de [chemos.de]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. static.3d-basics.com [static.3d-basics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
